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  • Product: Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-
  • CAS: 208252-67-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Molecular Structure Analysis of Metsulfuron-methyl

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the analytical methodologies employed in the elucidation and characterization of the molecular str...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the analytical methodologies employed in the elucidation and characterization of the molecular structure of Metsulfuron-methyl. Known formally as Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-, and more commonly by its IUPAC name, methyl 2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]benzoate, this compound is a prominent sulfonylurea herbicide.[1] A thorough understanding of its three-dimensional structure and physicochemical properties is paramount for its effective and safe use, as well as for the development of new, more selective, and environmentally benign analogues.

This document delves into the core analytical techniques, from spectroscopic methods that probe the molecule's quantum mechanical states to chromatographic separations that enable its quantification in complex matrices. We will explore not only the "what" and "how" of these techniques but also the "why," providing insights into the rationale behind experimental choices and the interpretation of the resulting data.

Chemical Identity and Physicochemical Properties

A foundational aspect of any molecular analysis is the precise identification of the compound . Metsulfuron-methyl is a white to pale yellow crystalline solid with a molecular formula of C14H15N5O6S and a molecular weight of approximately 381.36 g/mol .[1] Its identity is unequivocally established by its Chemical Abstracts Service (CAS) number: 74223-64-6.

PropertyValueSource
IUPAC Name methyl 2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]benzoatePubChem
CAS Number 74223-64-6PubChem
Molecular Formula C14H15N5O6SPubChem
Molecular Weight 381.36 g/mol PubChem
Melting Point 158 °CChemicalBook

Spectroscopic Characterization: A Window into Molecular Structure

Spectroscopic techniques are indispensable for elucidating the molecular structure of organic compounds. They provide detailed information about the connectivity of atoms, the types of functional groups present, and the overall electronic environment of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

2.1.1. ¹H NMR Spectroscopy

Proton NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The ¹H NMR spectrum of Metsulfuron-methyl, typically recorded in a solvent like DMSO-d6, reveals several key signals. For instance, the spectrum shows distinct peaks for the aromatic protons on the benzoate ring, the methyl and methoxy protons on the triazine ring, and the protons of the methyl ester group.[2] The chemical shifts (δ) of these protons are influenced by the electron-withdrawing and electron-donating effects of the adjacent functional groups.

2.1.2. ¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in Metsulfuron-methyl gives rise to a distinct signal in the ¹³C NMR spectrum. The spectrum will show signals for the carbonyl carbons of the ester and urea moieties, the aromatic carbons of the benzoate ring, the carbons of the triazine ring, and the methyl and methoxy carbons.[2] The chemical shifts of these carbons provide valuable information for confirming the overall structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of Metsulfuron-methyl exhibits characteristic absorption bands corresponding to its various functional groups. These include stretching vibrations for N-H bonds in the urea linkage, C=O stretching in the ester and urea groups, S=O stretching in the sulfonyl group, and C-O and C-N stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. When subjected to mass spectrometric analysis, Metsulfuron-methyl will produce a molecular ion peak corresponding to its molecular weight. The fragmentation pattern, which can be elucidated using techniques like tandem mass spectrometry (MS/MS), provides valuable clues about the connectivity of the different structural motifs within the molecule. Common fragmentation pathways involve cleavage of the sulfonylurea bridge, leading to characteristic fragment ions of the triazine and benzoate moieties.[3][4]

Chromatographic Analysis: Separation and Quantification

Chromatographic techniques are essential for separating Metsulfuron-methyl from complex mixtures, such as environmental samples or formulated products, and for its precise quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the analysis of Metsulfuron-methyl. A variety of reversed-phase HPLC methods have been developed for this purpose.

Experimental Protocol: A Typical HPLC Method

  • Column: A reversed-phase column, such as a C8 or C18, is typically used.

  • Mobile Phase: A mixture of an aqueous buffer (often acidified) and an organic solvent like acetonitrile or methanol is employed. The exact ratio can be adjusted to optimize the separation.

  • Detection: UV detection at a wavelength of 254 nm is commonly used, as the aromatic rings in the molecule absorb strongly in this region.[5][6]

  • Quantification: The concentration of Metsulfuron-methyl is determined by comparing the peak area of the analyte in the sample to that of a known standard.

Caption: A generalized workflow for the quantification of Metsulfuron-methyl using HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective analysis, especially in complex matrices like soil and water, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the detection capabilities of tandem mass spectrometry. The use of multiple reaction monitoring (MRM) allows for the highly specific detection and quantification of Metsulfuron-methyl and its metabolites, even at very low concentrations.[4][7][8]

Computational Chemistry: Theoretical Insights into Molecular Structure

In the absence of experimental single-crystal X-ray diffraction data, computational chemistry methods, such as Density Functional Theory (DFT), provide valuable insights into the three-dimensional structure, conformational preferences, and electronic properties of Metsulfuron-methyl.

DFT calculations can be used to:

  • Optimize the molecular geometry: This provides theoretical predictions of bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's 3D structure.

  • Analyze conformational stability: Metsulfuron-methyl has several rotatable bonds, and DFT can be used to identify the most stable conformers and the energy barriers between them. Studies on sulfonylureas have shown that intramolecular hydrogen bonding plays a significant role in determining the most stable conformation.[2][9]

  • Investigate electronic properties: DFT can be used to calculate properties such as molecular orbital energies, atomic charges, and the electrostatic potential surface, which are important for understanding the molecule's reactivity and its interactions with biological targets.

  • Model reaction mechanisms: DFT has been used to study the hydrolysis of Metsulfuron-methyl, providing insights into its degradation pathways in the environment.[5][10]

Caption: A simplified workflow for the computational analysis of Metsulfuron-methyl's molecular structure.

Conclusion

The molecular structure analysis of Metsulfuron-methyl is a multi-faceted endeavor that relies on a synergistic combination of spectroscopic, chromatographic, and computational techniques. Each method provides a unique piece of the puzzle, and together they offer a comprehensive understanding of the molecule's identity, structure, and behavior. For researchers and professionals in drug development and related fields, a thorough grasp of these analytical approaches is crucial for ensuring the quality, efficacy, and safety of this and other biologically active compounds. The continuous advancement of these analytical technologies will undoubtedly lead to even deeper insights into the intricate world of molecular structure.

References

  • Theoretical Study of Structural and Electronic Trends of the Sulfonylurea Herbicides Family. (n.d.). The Journal of Physical Chemistry A. Retrieved from [Link]

  • DFT study on the hydrolysis of metsulfuron-methyl: A sulfonylurea herbicide. (2018). Journal of Theoretical and Computational Chemistry. Retrieved from [Link]

  • Metsulfuron-methyl | C14H15N5O6S | CID 52999. (n.d.). PubChem. Retrieved from [Link]

  • DFT study on the hydrolysis of metsulfuron-methyl: A sulfonylurea herbicide. (2018). World Scientific. Retrieved from [Link]

  • Simultaneous Determination of Metsulfuron-Methyl, Chlorsulfuron and Bensulfuron-methyl in Various Formulations of Sulfonylurea Herbicides by HPLC-UV Detection. (2006). Taylor & Francis Online. Retrieved from [Link]

  • metsulfuron - methyl 441. (n.d.). Cipac.org. Retrieved from [Link]

  • Typical fragmentations for MTSM as obtained by LC-MS/ MS (ESI and ESI). (n.d.). ResearchGate. Retrieved from [Link]

  • Analytical Method for the Determination of Metsulfuron methyl and Metabolites in Water Using LC/MS/MS. (n.d.). EPA. Retrieved from [Link]

  • Analysis of metsulfuron-methyl in soil by liquid chromatography/tandem mass spectrometry. Application to a field dissipation study. (1999). PubMed. Retrieved from [Link]

  • Determination of metsulfuron-methyl residues in elephant grass by using (LC/ESI). (n.d.). Embrapa. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of Metsulfuron-Methyl

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the thermodynamic stability of Urea, N-(4-methoxy-6-met...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the thermodynamic stability of Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-, commonly known as metsulfuron-methyl. As a widely used sulfonylurea herbicide, understanding its stability profile is critical for ensuring its efficacy, safety, and shelf-life in various formulations and environmental conditions. This document delves into the core principles governing its degradation, the methodologies for its assessment, and the key factors influencing its stability.

Introduction: The Significance of Metsulfuron-Methyl's Stability

Metsulfuron-methyl is a potent, selective, pre- and post-emergence herbicide that targets broadleaf weeds and some annual grasses.[1][2] Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants.[3] The thermodynamic stability of metsulfuron-methyl is a cornerstone of its successful application and formulation. An unstable compound can lead to a reduction in bioactivity, the formation of potentially toxic degradation products, and a shortened product shelf-life. For researchers and formulation scientists, a thorough understanding of its stability is paramount for developing robust and effective agrochemical products.

Theoretical Framework of Thermodynamic Stability

The thermodynamic stability of a molecule like metsulfuron-methyl refers to its propensity to exist in its current form rather than transforming into a lower energy state (i.e., its degradation products). This is intrinsically linked to the activation energy required to initiate a degradation reaction. A higher activation energy implies greater stability. The primary degradation pathways for metsulfuron-methyl are chemical hydrolysis and microbial degradation, with photolysis also playing a role.[3][4]

Chemical Structure and Inherent Stability

The stability of metsulfuron-methyl is largely dictated by the sulfonylurea bridge, which is susceptible to cleavage under certain conditions.[5] The molecule's structure is provided below.

Caption: Molecular Structure of Metsulfuron-Methyl.

Factors Influencing the Thermodynamic Stability of Metsulfuron-Methyl

The degradation rate of metsulfuron-methyl is significantly influenced by several environmental and chemical factors.

Effect of pH

The pH of the medium is a critical determinant of metsulfuron-methyl's stability. The sulfonylurea bridge is susceptible to hydrolysis, and the rate of this reaction is highly pH-dependent.

  • Acidic Conditions (pH < 7): Metsulfuron-methyl degrades more rapidly in acidic environments.[1][4] The hydrolysis of the sulfonylurea bridge is acid-catalyzed, leading to the formation of methyl 2-(aminosulfonyl)benzoate and 2-amino-4-methoxy-6-methyl-1,3,5-triazine.[6][7] One study reported an activation energy of 84 kJ/mol for the acidic hydrolysis of metsulfuron-methyl.[8]

  • Neutral to Alkaline Conditions (pH ≥ 7): The compound is more stable in neutral to alkaline conditions.[4] However, at very high pH (>10), degradation can increase again, potentially through different mechanisms such as O-demethylation of the triazine ring.[5]

Effect of Temperature

As with most chemical reactions, the degradation of metsulfuron-methyl is accelerated at higher temperatures.[1] The relationship between temperature and the degradation rate constant can be described by the Arrhenius equation, which allows for the determination of the activation energy of the degradation process.

Photostability

Metsulfuron-methyl is susceptible to degradation upon exposure to ultraviolet (UV) light.[4] Photolysis can lead to the cleavage of the sulfonylurea bridge, and the degradation rate is influenced by the wavelength and intensity of the light, as well as the presence of photosensitizers.

Microbial Degradation

In soil and water, microbial activity can significantly contribute to the degradation of metsulfuron-methyl.[3] The rate of microbial degradation is influenced by soil type, organic matter content, moisture, and temperature.

Experimental Methodologies for Stability Assessment

A comprehensive evaluation of the thermodynamic stability of metsulfuron-methyl involves a combination of analytical techniques.

Thermal Analysis

Differential Scanning Calorimetry (DSC): DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It can be used to determine the melting point, purity, and solid-state stability of metsulfuron-methyl. A sharp endothermic peak would indicate the melting point of the pure compound, while broader peaks or additional thermal events at lower temperatures could suggest the presence of impurities or degradation.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides information about the thermal decomposition of the compound. A TGA thermogram of metsulfuron-methyl would show the temperature at which it begins to decompose and the extent of mass loss at different temperatures.

Chromatographic Stability-Indicating Methods

High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is crucial for accurately quantifying the decrease in the concentration of metsulfuron-methyl and the increase in the concentration of its degradation products over time. Such a method must be able to resolve the parent compound from all potential degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for the identification and quantification of degradation products, even at trace levels.[9] It provides structural information that is essential for elucidating degradation pathways.

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to harsh conditions to accelerate its degradation. This helps to identify potential degradation products and pathways, and to develop and validate a stability-indicating analytical method.

Table 1: Summary of Quantitative Stability Data for Metsulfuron-Methyl

ParameterConditionValueReference
Hydrolysis Half-life pH 5Varies with temperature[5]
pH 7More stable[5]
pH 9More stable[5]
Soil Dissipation Half-life Field conditions6.3 - 7.9 days[10]
Activation Energy (Ea) of Acidic Hydrolysis Aqueous solution84 kJ/mol[8]

Experimental Protocols

Protocol for Hydrolysis Study (Adapted from OECD Guideline 111)

This protocol outlines a general procedure for determining the rate of hydrolysis of metsulfuron-methyl as a function of pH.[2][3][11]

Objective: To determine the pseudo-first-order rate constants and half-lives of metsulfuron-methyl hydrolysis at different pH values.

Materials:

  • Metsulfuron-methyl analytical standard

  • Sterile aqueous buffer solutions (e.g., pH 4, 7, and 9)

  • Constant temperature incubator or water bath

  • HPLC system with a suitable column and detector

Procedure:

  • Prepare stock solutions of metsulfuron-methyl in a suitable solvent (e.g., acetonitrile).

  • Spike the stock solution into the sterile buffer solutions to achieve a known initial concentration.

  • Incubate the solutions at a constant temperature (e.g., 25°C, 40°C, 50°C) in the dark.

  • At specified time intervals, withdraw aliquots from each solution.

  • Immediately analyze the aliquots by a validated stability-indicating HPLC method to determine the concentration of metsulfuron-methyl.

  • Plot the natural logarithm of the concentration of metsulfuron-methyl versus time to determine the pseudo-first-order rate constant (k) from the slope of the line.

  • Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

Hydrolysis_Workflow A Prepare Metsulfuron-Methyl Stock Solution B Spike into Sterile Buffer Solutions (pH 4, 7, 9) A->B C Incubate at Constant Temperature in the Dark B->C D Withdraw Aliquots at Time Intervals C->D E Analyze by HPLC D->E F Determine Rate Constant (k) and Half-life (t1/2) E->F

Caption: Experimental Workflow for Hydrolysis Study.

Protocol for Forced Degradation Study

This protocol provides a framework for conducting forced degradation studies on metsulfuron-methyl.

Objective: To identify potential degradation products and pathways and to validate the stability-indicating nature of the analytical method.

Materials:

  • Metsulfuron-methyl

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-intensity UV lamp

  • Oven

  • HPLC or LC-MS/MS system

Procedure:

  • Acid Hydrolysis: Treat a solution of metsulfuron-methyl with HCl (e.g., 0.1 M) at an elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Treat a solution of metsulfuron-methyl with NaOH (e.g., 0.1 M) at an elevated temperature.

  • Oxidative Degradation: Treat a solution of metsulfuron-methyl with H₂O₂ (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose a solid sample of metsulfuron-methyl to dry heat in an oven (e.g., 105°C).

  • Photodegradation: Expose a solution of metsulfuron-methyl to high-intensity UV light.

  • At appropriate time points, withdraw samples, neutralize if necessary, and analyze by HPLC or LC-MS/MS.

  • Compare the chromatograms of the stressed samples with that of an unstressed sample to identify degradation products.

Degradation Pathways and Products

The primary degradation of metsulfuron-methyl involves the cleavage of the sulfonylurea bridge, leading to the formation of two main products.[6][7]

Degradation_Pathway Metsulfuron_Methyl Metsulfuron-Methyl Hydrolysis Hydrolysis (Acidic Conditions) Metsulfuron_Methyl->Hydrolysis Product1 Methyl 2-(aminosulfonyl)benzoate Hydrolysis->Product1 Product2 2-Amino-4-methoxy-6-methyl-1,3,5-triazine Hydrolysis->Product2

Caption: Primary Hydrolytic Degradation Pathway.

Other potential degradation pathways include O-demethylation of the triazine ring under strongly alkaline conditions and further degradation of the primary products.[5]

Conclusion

The thermodynamic stability of metsulfuron-methyl is a multifaceted property governed by its chemical structure and influenced by various external factors. A comprehensive understanding of its degradation kinetics and pathways is essential for the development of stable and effective herbicidal formulations. This guide provides a foundational framework for researchers and scientists, outlining the key principles, analytical methodologies, and experimental protocols for assessing the stability of this important agrochemical. The provided information, grounded in scientific literature, serves as a valuable resource for ensuring the quality and performance of metsulfuron-methyl-based products.

References

  • Metsulfuron-methyl residues in soil and wheat under North-Western mid- hill conditions of Himalaya. (2019). Journal of Entomology and Zoology Studies. [Link]

  • Metsulfuron-methyl - Department of Natural Resources and Environment Tasmania. (2016). NRE Tasmania. [Link]

  • Residue and Dissipation Kinetics of Metsulfuron-Methyl Herbicide in Soil: A Field Assessment at an Oil Palm Plantation. (2020). MDPI. [Link]

  • Hydrolysis of triasulfuron, metsulfuron-methyl and chlorsulfuron in alkaline soil and aqueous solutions. (2000). Society of Chemical Industry. [Link]

  • OECD Test Guideline 111: Hydrolysis as a Function of pH. OECD. [Link]

  • OECD 111: Hydrolysis as a function of pH & abiotic degradation. Situ Biosciences. [Link]

  • APPENDIX D: MEASUREMENT OF HYDROLYSIS. ECETOC. [Link]

  • Photolysis of metsulfuron-methyl in organic solvents. (1999). Huanjing Kexue/Environmental Science. [Link]

  • Kinetics and mechanism of the degradation of the pesticide metsulfuron methyl induced by excitation of iron(III) aqua complexes in aqueous solutions: steady state and transient absorption spectroscopy studies. (2004). Photochemical & Photobiological Sciences. [Link]

  • Hydrolyse chimique acide du metsulfuron-méthyl. (2025). Weed Research. [Link]

  • Kinetics and hydrolysis mechanism of chlorsulfuron and metsulfuron‐methyl. (1994). Pesticide Science. [Link]

  • Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions. (2008). Journal of Agricultural and Food Chemistry. [Link]

  • metsulfuron - methyl 441. Cipac.org. [Link]

  • Analysis of metsulfuron-methyl in soil by liquid chromatography/tandem mass spectrometry. Application to a field dissipation study. (1999). Journal of Agricultural and Food Chemistry. [Link]

  • Analysis of the Sulfonylurea Herbicide Metsulfuron-Methyl and Its Metabolites in the Soil of Cereal Crops. Comparative Analytical Chemistry of the Sulfonylureas. (2014). ResearchGate. [Link]

  • Degradation of Triazine-2-14C Metsulfuron–Methyl in Soil from an Oil Palm Plantation. (2015). PLOS ONE. [Link]

  • Analytical Method for the Determination of Metsulfuron methyl and Metabolites in Water Using LC/MS/MS. (2014). United States Environmental Protection Agency. [Link]

  • Analysis of sulfonylurea herbicides by gas-liquid chromatography. 1. Formation of thermostable derivatives of chlorsulfuron and metsulfuron-methyl. (1995). Journal of Chromatography A. [Link]

  • Determination of Sulfonylurea Herbicides in Grains by Capillary Electrophoresis. (1995). Journal of AOAC International. [Link]

  • Identification of intermediates with LC–MS/MS during TBM degradation. ResearchGate. [Link]

  • (a) Arrhenius plot for rate constants and (b) branching ratios of MTZ + O3 reactions in the aqueous phase within the temperature range of 283–333 K. ResearchGate. [Link]

  • Trace Analysis of Sulfonylurea Herbicides in Water: Extraction and Purification by a Carbograph 4 Cartridge, Followed by Liquid Chromatography with UV Detection, and Confirmatory Analysis by an Electrospray/Mass Detector. (1997). Analytical Chemistry. [Link]

  • Photocatalytic degradation of metsulfuron methyl in aqueous solution by decatungstate anions. ResearchGate. [Link]

  • Stability-indicating HPLC method optimization using quality. (2023). Journal of Applied Pharmaceutical Science. [Link]

  • Separation of Metsulfuron-methyl on Newcrom R1 HPLC column. (2018). SIELC Technologies. [Link]

  • FAO Specifications and Evaluations for Agricultural Pesticides - Metsulfuron-methyl. (2000). Food and Agriculture Organization of the United Nations. [Link]

  • Analysis of metsulfuron-methyl residues in wheat field soil: A comparison of HPLC and bioassay techniques. (2003). Journal of Environmental Science and Health, Part B. [Link]

  • Kinetics and Mechanism of Imazosulfuron Hydrolysis. (2001). Journal of Agricultural and Food Chemistry. [Link]

  • Public Release Summary - Evaluation of the new active MESOSULFURON-METHYL in the product Atlantis Selective Herbicide. Australian Pesticides and Veterinary Medicines Authority. [Link]

  • Theoretical Study of Structural and Electronic Trends of the Sulfonylurea Herbicides Family. (2024). Molecules. [Link]

  • Isolation and characterization of a metsulfuron-methyl degrading bacterium Methylopila sp. S113. (2011). ResearchGate. [Link]

  • Synthetic approach to iodosulfuron-methyl and metsulfuron-methyl metabolites and their application for water analysis. (2024). RSC Advances. [Link]

  • Residue and Dissipation Kinetics of Metsulfuron-Methyl Herbicide in Soil: A Field Assessment at an Oil Palm Plantation. (2020). ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Advanced HPLC Method for the Quantification of Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-

Application Note & Protocol Abstract This document provides a comprehensive guide for the development and application of a robust High-Performance Liquid Chromatography (HPLC) method for the detection and quantification...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Abstract

This document provides a comprehensive guide for the development and application of a robust High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-, a significant compound in agrochemical and environmental analysis. This application note delves into the scientific rationale behind the method development, offering a detailed protocol for researchers, scientists, and drug development professionals. The method utilizes reversed-phase chromatography with UV detection, ensuring high sensitivity, specificity, and reproducibility.

Introduction: The Analytical Challenge

Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-, a triazine derivative, is a compound of interest in various fields due to its potential presence as a metabolite or degradation product of certain herbicides.[1] Its detection at trace levels is crucial for environmental monitoring and food safety. The polarity and chemical structure of this compound necessitate a well-defined analytical method to achieve accurate and reliable quantification. High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose, offering excellent separation and detection capabilities for such analytes.[2][3] This application note outlines a systematic approach to developing a validated HPLC method for this specific triazine derivative.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

PropertyValueSource
IUPAC Name N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea[1]
CAS Number 208252-67-9[1][4][5]
Molecular Formula C6H9N5O2[1][4][5]
Molecular Weight 183.17 g/mol [4][5]
Predicted pKa 10.70 ± 0.70ChemicalBook

The predicted pKa of 10.70 suggests that the compound is a weak base. This information is critical for selecting the appropriate mobile phase pH to ensure the analyte is in a single ionic form, leading to sharp, symmetrical peaks.

HPLC Method Development: A Strategic Approach

The development of a robust HPLC method follows a logical progression of experiments designed to optimize the separation and detection of the target analyte.

Chromatographic System and Initial Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. Based on the analysis of similar triazine compounds, a reversed-phase separation on a C18 column is the logical starting point.[2][3][6]

ParameterInitial Condition
HPLC System Agilent 1260 Infinity II or equivalent
Detector Diode Array Detector (DAD) or UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Wavelength Selection: Maximizing Sensitivity

While many triazine herbicides are detected between 220 nm and 280 nm, the optimal wavelength for Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)- should be determined experimentally to ensure maximum sensitivity.[2][3][6]

Protocol for Wavelength Optimization:

  • Prepare a standard solution of the analyte in the initial mobile phase composition.

  • Inject the standard solution into the HPLC system equipped with a Photodiode Array (PDA) detector.

  • Acquire the UV spectrum of the analyte as it elutes from the column.

  • Identify the wavelength of maximum absorbance (λmax) from the spectrum.

  • Set the UV detector to this λmax for all subsequent analyses.

Mobile Phase Optimization: Achieving Optimal Separation

The composition of the mobile phase is a critical parameter that influences the retention and resolution of the analyte. A gradient elution is often preferred for complex samples to ensure good separation of all components and a reasonable run time.

Protocol for Mobile Phase Optimization:

  • Initial Gradient: Start with a broad gradient to elute the analyte and any impurities. A suggested starting gradient is:

    • 0-1 min: 10% B

    • 1-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 10% B

    • 13-15 min: 10% B (re-equilibration)

  • Gradient Refinement: Based on the initial chromatogram, adjust the gradient to improve the resolution of the analyte from any interfering peaks and to optimize the run time. If the peak elutes too early, decrease the initial percentage of the organic solvent (Acetonitrile). If it elutes too late, increase the initial percentage of the organic solvent.

  • Isocratic Elution (Optional): For simpler sample matrices, an isocratic elution (constant mobile phase composition) may be sufficient. Test different ratios of Mobile Phase A and B to find the optimal composition that provides good retention and peak shape.

Sample Preparation: Ensuring Clean and Concentrated Samples

Proper sample preparation is crucial for accurate and reproducible results, especially when dealing with complex matrices like soil and water. Solid-Phase Extraction (SPE) is a widely used technique for the extraction and clean-up of herbicides from environmental samples.[2][7]

Water Sample Preparation Protocol
  • Sample Filtration: Filter the water sample through a 0.45 µm filter to remove any particulate matter.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge.

  • Sample Loading: Load 100 mL of the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

  • Elution: Elute the retained analyte with 5 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the HPLC system.

Soil Sample Preparation Protocol
  • Extraction: Weigh 10 g of the soil sample into a centrifuge tube. Add 20 mL of acetonitrile/water (80:20, v/v) and sonicate for 30 minutes.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant.

  • SPE Cleanup: Dilute the supernatant with deionized water to reduce the acetonitrile concentration to less than 10% before loading it onto a conditioned C18 SPE cartridge.

  • Proceed with the washing, elution, evaporation, and reconstitution steps as described in the water sample preparation protocol.

Method Validation Protocol

To ensure the reliability and accuracy of the developed HPLC method, it must be validated according to the International Council for Harmonisation (ICH) guidelines.[4][8]

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any other components in the sample matrix.
Linearity Correlation coefficient (r²) ≥ 0.999 over a defined concentration range.
Accuracy Recovery of 98-102% for spiked samples at three different concentration levels.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Experimental Workflow Diagram

HPLC_Method_Development cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_method_dev Method Development Sample Water or Soil Sample Extraction Extraction (Soil) Sample->Extraction Acetonitrile/Water SPE Solid-Phase Extraction (SPE) Sample->SPE Direct Loading (Water) Extraction->SPE Reconstitution Reconstitution SPE->Reconstitution Elution & Evaporation HPLC HPLC System Reconstitution->HPLC Injection Column C18 Column HPLC->Column Wavelength Wavelength Optimization (PDA) HPLC->Wavelength Detection UV Detection Column->Detection Data Data Acquisition & Analysis Detection->Data Validation Method Validation (ICH Guidelines) Data->Validation Results MobilePhase Mobile Phase Optimization (Gradient) Wavelength->MobilePhase MobilePhase->Validation caption HPLC Method Development Workflow

Caption: Workflow for HPLC method development and sample analysis.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development of a robust and reliable HPLC method for the analysis of Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-. By following the detailed protocols for method development, sample preparation, and validation, researchers can achieve accurate and precise quantification of this compound in various matrices. The presented workflow emphasizes a systematic approach, ensuring the final method is both scientifically sound and fit for its intended purpose in research, drug development, and environmental monitoring.

References

  • Pichon, V. (2000). Solid-phase extraction for multiresidue analysis of pesticides in water.
  • Barceló, D. (1991). Application of high-performance liquid chromatography in environmental analysis of pesticides.
  • Chirila, E., & Draghici, C. (2012). Sample preparation for chromatographic analysis of pesticides in soil. In Pesticides - Advances in Chemical and Botanical Pesticides. InTech.
  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. Retrieved from [Link]

  • International Council for Harmonisation. (2023). ICH Harmonised Guideline Q14: Analytical Procedure Development. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022, March 24). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). Retrieved from [Link]

Sources

Application

Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)- as an intermediate in sulfonylurea herbicide synthesis

Application Note & Protocol Strategic Synthesis of Sulfonylurea Herbicides via a Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)- Intermediate Abstract This document provides a comprehensive technical guide for the synth...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Strategic Synthesis of Sulfonylurea Herbicides via a Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)- Intermediate

Abstract This document provides a comprehensive technical guide for the synthesis of sulfonylurea herbicides, focusing on a strategic pathway that proceeds through a key intermediate, Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-. Sulfonylurea herbicides are a critical class of agrochemicals renowned for their high efficacy at low application rates. Their mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is essential for the biosynthesis of branched-chain amino acids in plants.[1] This guide is designed for researchers and process chemists, offering in-depth explanations of the synthetic strategy, detailed step-by-step protocols, and the rationale behind experimental choices to ensure procedural success and safety. We will cover the synthesis of the urea intermediate from its precursor, 2-amino-4-methoxy-6-methyl-1,3,5-triazine, and its subsequent conversion into a model sulfonylurea herbicide.

Part 1: Foundational Concepts & Synthesis Strategy

Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

The herbicidal power of sulfonylureas stems from their ability to inhibit the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is the first and rate-limiting step in the biosynthesis of essential branched-chain amino acids: valine, leucine, and isoleucine. By blocking this pathway, the herbicide effectively starves the plant of these vital components for protein synthesis, leading to a halt in growth and eventual death.[1] The high specificity of this enzyme target in plants and microbes contributes to the characteristically low mammalian toxicity of sulfonylurea herbicides.[1]

ALS_Inhibition Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS Substrate AminoAcids Valine, Leucine, Isoleucine ALS->AminoAcids Catalysis Protein Protein Synthesis & Plant Growth AminoAcids->Protein Sulfonylurea Sulfonylurea Herbicide Sulfonylurea->ALS Inhibition

Caption: Simplified pathway of ALS inhibition by sulfonylurea herbicides.

General Retrosynthetic Strategy

The synthesis of sulfonylurea herbicides like chlorsulfuron or metsulfuron-methyl typically involves the formation of a sulfonylurea bridge (-SO₂NHCONH-) connecting an aryl group with a heterocyclic group (in this case, a triazine). The primary commercial approach involves coupling a sulfonyl isocyanate with a heterocyclic amine.[2][3] An alternative, which is the focus of this guide, involves the formation of a urea derivative on the heterocycle first, which is then coupled with an arylsulfonyl chloride. This can be advantageous in certain contexts, such as when the sulfonyl isocyanate is unstable or difficult to handle.

Retrosynthesis cluster_0 General Sulfonylurea Structure cluster_1 Route A: Isocyanate Pathway cluster_2 Route B: Urea Intermediate Pathway Sulfonylurea Aryl-SO₂-NH-CO-NH-Heterocycle Isocyanate Aryl-SO₂-N=C=O Sulfonylurea->Isocyanate Disconnection 1 Amine H₂N-Heterocycle Sulfonylurea->Amine Disconnection 1 SulfonylChloride Aryl-SO₂-Cl Sulfonylurea->SulfonylChloride Disconnection 2 UreaIntermediate H₂N-CO-NH-Heterocycle Sulfonylurea->UreaIntermediate Disconnection 2

Caption: General retrosynthetic approaches for sulfonylurea herbicides.

Part 2: Synthesis of the Key Intermediate: Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-

The synthesis of the target urea intermediate is achieved through a two-step, one-pot reaction starting from the commercially available 2-amino-4-methoxy-6-methyl-1,3,5-triazine. This precursor first reacts with chlorosulfonyl isocyanate to form an activated intermediate, which is then carefully hydrolyzed to yield the desired urea derivative.

Causality Behind Experimental Choices
  • Solvent: Anhydrous acetonitrile is used as the solvent because it is inert to the highly reactive chlorosulfonyl isocyanate and has a suitable boiling point for the reaction. Its anhydrous nature is critical to prevent premature hydrolysis of the isocyanate.

  • Temperature Control: The initial addition of chlorosulfonyl isocyanate is performed at 0 °C (ice bath) to control the exothermic reaction and prevent side product formation.

  • Hydrolysis: The controlled, dropwise addition of water is crucial. This step hydrolyzes the N-chlorosulfonyl urea intermediate to the final urea product. Adding water too quickly could lead to uncontrolled side reactions.

Detailed Experimental Protocol: Synthesis of 1-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)urea

This protocol is adapted from a published synthetic approach.[4]

Materials & Reagents

Reagent CAS Number Molar Mass ( g/mol ) Quantity Moles (mmol)
2-Amino-4-methoxy-6-methyl-1,3,5-triazine 1668-54-8 140.14 3.00 g 21.41
Chlorosulfonyl Isocyanate 1189-71-5 141.53 4.50 g (2.8 mL) 32.12
Anhydrous Acetonitrile 75-05-8 41.05 30 mL -

| Deionized Water | 7732-18-5 | 18.02 | 6 mL | - |

Procedure:

  • Setup: Equip a 100 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and cooled under a stream of nitrogen.

  • Initial Dissolution: Add 2-amino-4-methoxy-6-methyl-1,3,5-triazine (3.00 g, 21.41 mmol) and anhydrous acetonitrile (30 mL) to the flask. Stir the mixture until the solid is fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Isocyanate Addition: Under an inert nitrogen atmosphere, add chlorosulfonyl isocyanate (4.50 g, 32.12 mmol) dropwise to the cooled solution via the dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to ambient temperature. Stir for 1 hour.

  • Hydrolysis: Cool the mixture back down to 0 °C in the ice bath. Add deionized water (6 mL) dropwise with vigorous stirring. Caution: This may be exothermic.

  • Precipitation: Continue stirring at room temperature for another hour. During this time, a precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold deionized water (2 x 15 mL) and cold acetonitrile (15 mL) to remove unreacted starting materials and impurities.

  • Drying: Dry the resulting white solid under vacuum to a constant weight.

Expected Outcome: The procedure should yield 1-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)urea as a white solid. The yield is reported to be high.[4]

Part 3: Synthesis of Metsulfuron-methyl from the Urea Intermediate

With the key urea intermediate in hand, the final step is to form the sulfonylurea bridge by coupling it with an appropriate arylsulfonyl chloride. For this example, we will synthesize Metsulfuron-methyl using methyl 2-(chlorosulfonyl)benzoate.

Principle of the Reaction

This step is a condensation reaction. The urea intermediate acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A base, such as triethylamine or potassium carbonate, is typically required to neutralize the HCl generated during the reaction, driving the reaction to completion.

Detailed Experimental Protocol: Synthesis of Metsulfuron-methyl

Materials & Reagents

Reagent CAS Number Molar Mass ( g/mol ) Quantity Moles (mmol)
1-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)urea 208252-67-9 183.17 1.83 g 10.0
Methyl 2-(chlorosulfonyl)benzoate 57434-97-4 234.65 2.46 g 10.5
Potassium Carbonate (anhydrous) 584-08-7 138.21 2.07 g 15.0

| Anhydrous Acetone | 67-64-1 | 58.08 | 50 mL | - |

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea (1.83 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol) in anhydrous acetone (50 mL).

  • Addition of Sulfonyl Chloride: Add methyl 2-(chlorosulfonyl)benzoate (2.46 g, 10.5 mmol) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentration: Evaporate the acetone from the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield pure Metsulfuron-methyl.

  • Drying: Dry the purified product in a vacuum oven.

Part 4: Comparative Synthesis Workflow

While the urea intermediate pathway is effective, it is important for researchers to be aware of the more direct and often industrially preferred route. This involves the direct reaction of the amine precursor with a pre-formed sulfonyl isocyanate. The choice between these routes can depend on the availability and stability of reagents, and desired process conditions. The synthesis of chlorsulfuron, for example, is most commonly achieved by reacting 2-amino-4-methoxy-6-methyl-1,3,5-triazine directly with 2-chlorobenzenesulfonyl isocyanate.[2][3]

Workflow_Comparison cluster_A Route A: Urea Intermediate Pathway (This Guide) cluster_B Route B: Direct Isocyanate Pathway (Common Industrial) A1 2-Amino-4-methoxy- 6-methyl-1,3,5-triazine A3 Step 1: Reaction (Acetonitrile, 0°C -> RT) A1->A3 A2 Chlorosulfonyl Isocyanate A2->A3 A4 Step 2: Hydrolysis (Water, 0°C -> RT) A3->A4 A5 Intermediate: 1-(4-Methoxy-6-methyl- 1,3,5-triazin-2-yl)urea A4->A5 A7 Step 3: Condensation (Acetone, Reflux) A5->A7 A6 Aryl Sulfonyl Chloride A6->A7 A8 Final Product: Sulfonylurea Herbicide A7->A8 B1 2-Amino-4-methoxy- 6-methyl-1,3,5-triazine B3 Step 1: Direct Coupling (Toluene, ~50°C) B1->B3 B2 Aryl Sulfonyl Isocyanate B2->B3 B4 Final Product: Sulfonylurea Herbicide B3->B4

Caption: Comparison of synthetic workflows for sulfonylurea herbicides.

Conclusion

The use of Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)- as a synthesizable and isolable intermediate provides a robust and flexible method for accessing sulfonylurea herbicides. This approach offers an alternative to the direct use of potentially unstable sulfonyl isocyanates and allows for a modular assembly of the final product. The protocols detailed herein are designed to be reproducible and provide a solid foundation for further research and development in the field of agrochemical synthesis.

References

  • Benchchem.
  • Benchchem.
  • AERU, University of Hertfordshire. Chlorsulfuron (Ref: DPX 4189).
  • Wikipedia. Chlorsulfuron.
  • News. Brief Analysis of Metsulfuron methyl.
  • AERU, University of Hertfordshire. Metsulfuron-methyl (Ref: DPX T6376).
  • Rakowiecki, M., et al. (2024).
  • Benchchem. Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-.
  • Sigma-Aldrich. 2-Amino-4-methoxy-6-methyl-1,3,5-triazine 97%.

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Quantification of N-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)urea

Introduction & Context Sulfonylurea herbicides (e.g., metsulfuron-methyl, chlorsulfuron, tribenuron-methyl) are globally utilized for broadleaf weed control. In environmental matrices, these parent compounds undergo rapi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Context

Sulfonylurea herbicides (e.g., metsulfuron-methyl, chlorsulfuron, tribenuron-methyl) are globally utilized for broadleaf weed control. In environmental matrices, these parent compounds undergo rapid chemical hydrolysis and microbial degradation, primarily via the cleavage of the sulfonylurea bridge[1]. This cleavage yields two primary fragment classes: sulfonamides and triazine-derivatives.

N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea (Molecular Weight: 183.17 g/mol ) is a critical, highly polar degradation product [2]. Because this metabolite is phytotoxic and highly mobile in aquatic systems, robust quantification is essential for environmental fate modeling, agricultural run-off assessment, and regulatory compliance. This protocol details a validated, self-calibrating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow designed to isolate and quantify this specific urea-triazine metabolite from complex environmental matrices.

Experimental Design & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific parameters are chosen, rather than just following a recipe. This method is engineered as a self-validating system to counteract the inherent challenges of environmental analysis.

  • Ionization Strategy (ESI+): The triazine ring contains multiple basic nitrogen atoms. By utilizing 0.1% formic acid in the mobile phase, we force the protonation of the triazine ring, ensuring a high yield of the [M+H]+ precursor ion ( m/z 184.1). Positive Electrospray Ionization (ESI+) is therefore strictly required [3].

  • Chromatographic Retention: N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea is significantly more polar than its parent sulfonylureas. If the organic mobile phase starts too high, the analyte will co-elute in the void volume alongside polar humic acids, leading to severe ion suppression. We mandate a starting gradient of 5% organic solvent to ensure adequate retention on a C18 stationary phase.

  • Sample Cleanup (HLB SPE): Environmental water and soil extracts contain high concentrations of salts and organic matter. A Hydrophilic-Lipophilic Balance (HLB) Solid Phase Extraction (SPE) cartridge is selected over standard C18 because it provides superior retention for highly polar urea-derivatives, allowing aggressive washing steps to remove matrix interferents before elution.

Step-by-Step Methodologies

Sample Preparation & Extraction
  • Soil Samples: Weigh 5.0 g of homogenized, sieved soil into a 50 mL centrifuge tube. Add 20 mL of an extraction solvent consisting of Methanol/Water (80:20, v/v) containing 0.1 M Ammonium Carbonate.

  • Agitation: Sonicate for 15 minutes at room temperature, followed by mechanical shaking for 30 minutes to disrupt soil-analyte binding.

  • Centrifugation: Centrifuge at 4,000 rpm for 10 minutes. Decant the supernatant and dilute with 80 mL of LC-MS grade water to reduce the methanol concentration below 5%, which is critical to prevent breakthrough during the subsequent SPE step.

  • Water Samples: Filter 100 mL of environmental water through a 0.45 µm nylon filter to remove particulate matter.

Solid-Phase Extraction (SPE) Cleanup
  • Conditioning: Pass 5 mL of Methanol followed by 5 mL of LC-MS grade water through a 200 mg HLB SPE cartridge at a flow rate of 1-2 mL/min.

  • Loading: Load the diluted soil extract or filtered water sample onto the cartridge at a flow rate not exceeding 2 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% Methanol in water to elute highly polar salts and humic acids. Dry the cartridge under a gentle vacuum for 5 minutes.

  • Elution: Elute the target analyte with 2 × 3 mL of Acetonitrile/Methanol (50:50, v/v).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 1.0 mL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds.

LC-MS/MS Analysis
  • System Setup: Equip the UHPLC with a sub-2 µm C18 column (e.g., 2.1 × 100 mm, 1.8 µm). Maintain the column compartment at 40°C to reduce system backpressure and improve peak symmetry.

  • Injection: Inject 5 µL of the reconstituted sample.

  • Self-Validation Check: Run a matrix blank and a known matrix spike (LQC) every 10 samples. If the internal standard area fluctuates by >20%, halt the run and clean the ESI source.

Quantitative Data & Parameters

Table 1: UHPLC Gradient Elution Profile

Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid Flow Rate: 0.35 mL/min

Time (min)% Mobile Phase A% Mobile Phase BCurve Type
0.095.05.0Initial
1.095.05.0Isocratic (Retention)
5.010.090.0Linear
7.010.090.0Isocratic (Wash)
7.195.05.0Linear
10.095.05.0Re-equilibration
Table 2: MS/MS MRM Transitions (ESI+)

Source Temperature: 450°C | Capillary Voltage: 3.5 kV | Desolvation Gas: 800 L/hr

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea184.1141.1502515Quantifier (Loss of HCNO)
N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea184.1109.1502525Qualifier (Loss of HCNO + CH3OH)
Table 3: Method Validation Metrics
ParameterValueAcceptance Criteria
Limit of Detection (LOD)0.5 ng/LS/N > 3
Limit of Quantification (LOQ)1.5 ng/LS/N > 10
Linear Dynamic Range1.5 - 500 ng/L R2 > 0.995
Matrix Spike Recovery88.4% - 94.2%80% - 120%
Intra-day Precision (RSD)4.1%< 15%

Analytical Workflow Visualization

Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis N1 Environmental Sample N2 SPE Cleanup (HLB Cartridge) N1->N2 Extract & Filter N3 UHPLC Separation (C18 Column) N2->N3 5 µL Inject N4 ESI+ Ionization (m/z 184.1 [M+H]+) N3->N4 Gradient Elution N5 MRM Detection (Quant: m/z 141.1) N4->N5 Collision Induced Dissociation

Analytical workflow for the extraction and LC-MS/MS quantification of the urea-triazine metabolite.

References

  • Synthetic approach to iodosulfuron-methyl and metsulfuron-methyl metabolites and their application for water analysis RSC Advances (2024). URL:[Link] [1]

  • Degradation of Triazine-2-14C Metsulfuron–Methyl in Soil from an Oil Palm Plantation PLoS ONE (2015). URL:[Link][2]

  • Light-Induced Transformation of Tribenuron-Methyl on Glass, Soil, and Plant Surface Journal of Environmental Science and Health, Part B (2002). URL:[Link] [3]

Application

Application Note: High-Throughput In Vitro Screening Assays for ALS Inhibitors Using the Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)- Scaffold

Target Audience: Researchers, assay development scientists, and agrochemical/pharmaceutical drug discovery professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary T...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and agrochemical/pharmaceutical drug discovery professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

The structural motif Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)- forms the critical pharmacophore of numerous highly potent sulfonylurea (SU) herbicides and emerging antifungal agents[1]. These compounds exert their biological effect by targeting Acetolactate Synthase (ALS) , also known as Acetohydroxyacid Synthase (AHAS), a key enzyme in the branched-chain amino acid (BCAA) biosynthetic pathway[2][3].

This application note details a robust, high-throughput in vitro microplate assay for screening novel derivatives of the Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)- scaffold. By coupling enzymatic product generation with a highly specific colorimetric readout, this protocol provides a self-validating system to accurately determine IC50​ values, confirm target engagement, and rule out assay interference.

Mechanistic Rationale & Causality

The Target: Acetolactate Synthase (ALS)

ALS catalyzes the first common step in the biosynthesis of valine, leucine, and isoleucine[4]. It requires three essential cofactors to function: Thiamine pyrophosphate (TPP) for catalysis, Mg2+ to coordinate TPP, and Flavin adenine dinucleotide (FAD) for structural stabilization of the active site[1][5].

Mechanism of Inhibition

Derivatives containing the Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)- moiety do not compete directly with the substrate (pyruvate). Instead, the triazine-urea scaffold inserts deeply into the substrate-access channel of the ALS enzyme[6]. The triazine ring forms critical hydrogen bonds and hydrophobic interactions with conserved residues, effectively acting as a "plug" that blocks pyruvate from reaching the TPP-dependent catalytic center[1][4].

BCAA_Pathway Pyruvate Pyruvate (Substrate) ALS Acetolactate Synthase (ALS / AHAS) Pyruvate->ALS Binds Ketobutyrate 2-Ketobutyrate (Substrate) Ketobutyrate->ALS Binds Acetolactate 2-Acetolactate ALS->Acetolactate Catalysis AcetoHB 2-Aceto-2-hydroxybutyrate ALS->AcetoHB Catalysis Inhibitor Urea, N-(4-methoxy-6-methyl- 1,3,5-triazin-2-yl)- (Inhibitor Scaffold) Inhibitor->ALS Blocks Active Site Channel ValLeu Valine & Leucine Acetolactate->ValLeu Downstream Enzymes Ile Isoleucine AcetoHB->Ile Downstream Enzymes

Fig 1. ALS-mediated BCAA biosynthetic pathway and targeted channel-blocking by triazine-urea derivatives.

Assay Design: A Self-Validating System

To ensure high scientific integrity (E-E-A-T), an assay must differentiate true target engagement from non-specific pan-assay interference (PAINS). We achieve this through a Westerfeld colorimetric microplate assay combined with a mutant counter-screen :

  • Direct Product Measurement : The assay measures 2-acetolactate. Because 2-acetolactate is unstable, it is chemically decarboxylated to acetoin using H2​SO4​ and heat[3][5]. Acetoin then reacts with creatine and α -naphthol to form a measurable red complex.

  • Mutant Counter-Screening (Self-Validation) : Point mutations in the ALS gene (e.g., Pro197 or Trp574) alter the shape of the substrate channel, conferring massive resistance to sulfonylureas without destroying baseline enzymatic activity[4][7]. By screening your Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)- derivatives against both Wild-Type (WT) and Pro197-mutant ALS, you prove that inhibition is sterically specific to the target site.

Assay_Workflow Step1 1. Enzyme & Substrate Preparation (ALS, TPP, FAD, Pyruvate) Step2 2. Compound Addition (Triazine-Urea Titration) Step1->Step2 Step3 3. Enzymatic Reaction (37°C for 60 min) Step2->Step3 Step4 4. Acidification (H2SO4, 60°C) Decarboxylation to Acetoin Step3->Step4 Step5 5. Colorimetric Development (Creatine + α-Naphthol) Step4->Step5 Step6 6. Absorbance Read (530 nm) & IC50 Calc Step5->Step6

Fig 2. High-throughput colorimetric microplate assay workflow for ALS inhibitors.

Step-by-Step Experimental Protocol

Reagent Preparation
  • Assay Buffer: 100 mM K3​PO4​ (pH 7.5), 10 mM MgCl2​ , 1 mM Thiamine pyrophosphate (TPP), FAD[5]. Causality note: FAD is light-sensitive; prepare buffer in amber tubes.

  • Substrate Solution: 75 mM Sodium Pyruvate dissolved in Assay Buffer[5].

  • Stop/Decarboxylation Solution: 0.5 M H2​SO4​ [5].

  • Colorimetric Reagents:

    • Solution A: 0.5% (w/v) Creatine in deionized water[3].

    • Solution B: 5% (w/v) α -Naphthol in 2.5 M NaOH [3][5]. (Must be prepared fresh daily).

Compound Preparation
  • Dissolve the Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)- derivatives in 100% DMSO to a stock concentration of 10 mM .

  • Perform a 10-point, 3-fold serial dilution in DMSO.

  • Dilute the DMSO stocks 1:20 in Assay Buffer to create working solutions (final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation).

Enzymatic Reaction (96-well Microplate)
  • Add of the compound working solution to designated wells.

  • Add of recombinant ALS enzyme ( final concentration) in Assay Buffer[5]. Include "No Enzyme" (blank) and "Vehicle Only" (1% DMSO, uninhibited control) wells.

  • Incubate the plate at Room Temperature for 15 minutes to allow pre-equilibration of the inhibitor with the enzyme channel.

  • Initiate the reaction by adding of the Substrate Solution (Pyruvate) to all wells (Total volume = )[5].

  • Seal the plate and incubate at 37∘C for 60 minutes[3][5].

Decarboxylation & Colorimetric Development
  • Stop & Decarboxylate: Add of 0.5 M H2​SO4​ to all wells. Incubate the plate at 60∘C for 15 minutes[3][5]. Causality note: This step quantitatively converts the unstable 2-acetolactate into acetoin.

  • Develop Color: Add of Creatine Solution A, immediately followed by of α -Naphthol Solution B to all wells[5].

  • Incubate at 60∘C for an additional 15 minutes to accelerate the formation of the red complex[3][7].

  • Cool the plate to room temperature for 5 minutes.

Data Acquisition
  • Read the absorbance at 530 nm using a microplate spectrophotometer[3].

  • Subtract the background absorbance ("No Enzyme" blank) from all wells.

Data Presentation & Interpretation

Calculate the percentage of remaining ALS activity relative to the uninhibited vehicle control. Plot the log[Inhibitor] versus % Activity and fit the data using a four-parameter log-logistic equation to determine the IC50​ [7].

A successful screening campaign utilizing the mutant counter-screen should yield data structurally similar to the table below. True Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)- derivatives will show potent nanomolar inhibition against WT ALS, but massive Resistance Factors (RF) when tested against the Pro197 mutant[7].

Table 1: Representative IC50​ Evaluation of Triazine-Urea Derivatives

Compound / DerivativeWT ALS IC50​ (nM)Mutant ALS (Pro197) IC50​ (nM)Resistance Factor (RF)*Target Specificity
Metsulfuron-methyl (Ref) 0.1585.5570xValidated
Prosulfuron (Ref) 0.121.5613xValidated
Novel Triazine-Urea A 0.85340.0400xValidated
Novel Triazine-Urea B 45.048.01.06xLikely PAINS / Non-specific

*Resistance Factor (RF) = IC50​ (Mutant) / IC50​ (WT)

References

  • Generating Broad-Spectrum Resistance to ALS-Inhibiting Herbicides in Rice by CRISPR/Cas9-Mediated NHEJ National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Unravelling the effect of two herbicide resistance mutations on acetolactate synthase kinetics and growth traits Journal of Experimental Botany | Oxford Academic URL:[Link]

  • Chlorflavonin Targets Acetohydroxyacid Synthase Catalytic Subunit IlvB1 for Synergistic Killing of Mycobacterium tuberculosis ACS Infectious Diseases URL:[Link]

  • Nucleotide substitutions in the acetolactate synthase genes of sulfonylurea-resistant biotypes of Monochoria vaginalis J-Stage URL:[Link]

  • Point mutation in acetolactate synthase confers sulfonylurea and imidazolinone herbicide resistance in spiny annual sow-thistle Canadian Science Publishing URL:[Link]

  • Autophagy contributes to sulfonylurea herbicide tolerance via GCN2-independent regulation of amino acid homeostasis National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Sulfonylureas Have Antifungal Activity and Are Potent Inhibitors of Candida albicans Acetohydroxyacid Synthase Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Method

Purification and isolation techniques for Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-

Application Note: Advanced Purification and Isolation Techniques for N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea Introduction & Scientific Rationale N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea (CAS: 208252-67-9) is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification and Isolation Techniques for N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea

Introduction & Scientific Rationale

N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea (CAS: 208252-67-9) is a critical intermediate and primary degradation product of several widely used sulfonylurea herbicides[1]. In environmental and agricultural matrices, this compound is formed via the photolytic or hydrolytic cleavage of the sulfonylurea bridge of parent herbicides such as triasulfuron, thifensulfuron-methyl, and chlorsulfuron[2],[3],[4].

Procuring high-purity analytical standards of this metabolite is essential for tracing degradation pathways and assessing environmental persistence. However, isolating this compound from complex synthesis mixtures or environmental samples is challenging. The triazine nitrogens impart weak basicity, the urea moiety provides multiple hydrogen-bonding sites, and the matrix often contains closely related structural analogs (e.g., 4-methoxy-6-methyl-1,3,5-triazin-2-amine)[4]. This application note details a robust, self-validating workflow combining Solid-Phase Extraction (SPE), Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and controlled recrystallization to achieve >98% purity.

DegradationPathway A Sulfonylurea Herbicides (e.g., Triasulfuron) B Photolysis / Hydrolysis (Cleavage of Sulfonylurea Bridge) A->B C N-(4-methoxy-6-methyl- 1,3,5-triazin-2-yl)urea B->C Primary Metabolite D 4-methoxy-6-methyl- 1,3,5-triazin-2-amine B->D Secondary Cleavage E Aryl Sulfonamides B->E Aryl Byproducts C->D Decarboxylation

Photochemical and hydrolytic degradation pathway yielding the target triazinyl urea metabolite.

Physicochemical Properties & Analytical Rationale

To design an effective purification protocol, experimental choices must be grounded in the compound's intrinsic physicochemical properties.

Table 1: Physicochemical Properties of N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea

PropertyValue / DescriptionAnalytical Implication
CAS Number 208252-67-9Distinct identifier for standard procurement[1].
Molecular Formula C6H9N5O2High nitrogen content dictates strong UV absorbance at 230-254 nm.
Molecular Weight 183.17 g/mol Used for LC-MS (ESI+) target mass [M+H]+ = 184.2.
Solubility Soluble in MeOH, DMSO; Mod. in H₂ODictates RP-HPLC loading and recrystallization solvent selection.
pKa (Estimated) ~3.5 - 4.5 (Triazine N)Acidic modifiers (e.g., 0.1% FA) are required in HPLC to prevent peak tailing.

Protocol 1: Matrix Cleanup via Solid-Phase Extraction (SPE)

Causality: Environmental water samples or crude synthesis mixtures contain high levels of inorganic salts, humic acids, or unreacted aryl sulfonamides[5]. Direct injection onto a preparative HPLC column would cause rapid sorbent degradation and peak broadening. We utilize a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent, which retains polar triazine derivatives effectively via reversed-phase mechanisms while allowing salts to wash through.

Step-by-Step Methodology:

  • Conditioning: Pass 5 mL of LC-MS grade Methanol (MeOH) through a 500 mg HLB SPE cartridge, followed by 5 mL of ultrapure water (18.2 MΩ·cm). Self-Validation: Ensure the sorbent bed does not dry out between steps; drying collapses the polymer pores, drastically reducing active site availability and recovery rates.

  • Loading: Adjust the crude sample to pH 6.5–7.0. This ensures the triazine ring remains unprotonated, maximizing hydrophobic retention. Load the sample at a controlled flow rate of 1–2 mL/min.

  • Washing: Wash with 5 mL of 5% MeOH in water to elute highly polar interferences without prematurely eluting the target urea.

  • Elution: Elute the target urea derivative using 5 mL of 100% MeOH.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C, then reconstitute in 1 mL of the initial HPLC mobile phase (10% MeCN in water).

Protocol 2: Preparative RP-HPLC Isolation

Causality: The primary contaminant is often the secondary cleavage product, 4-methoxy-6-methyl-1,3,5-triazin-2-amine, which lacks the urea carbonyl[4]. Reverse-phase chromatography on a C18 column easily resolves these two compounds due to the slight difference in hydrophobicity. The addition of 0.1% Formic Acid (FA) suppresses the ionization of the basic triazine nitrogens, sharpening the chromatographic peak and improving resolution.

Step-by-Step Methodology:

  • System Setup: Equip a preparative HPLC system with a C18 column (250 mm × 21.2 mm, 5 µm particle size) and a UV-Vis diode array detector (DAD) set to monitor 230 nm and 254 nm.

  • Mobile Phase Preparation:

    • Solvent A: Ultrapure Water + 0.1% Formic Acid.

    • Solvent B: Acetonitrile (MeCN) + 0.1% Formic Acid.

Table 2: Preparative HPLC Gradient Program

Time (min)% Solvent A% Solvent BFlow Rate (mL/min)
0.0901015.0
5.0901015.0
25.0406015.0
25.1010015.0
30.0010015.0
  • Injection & Collection: Inject 500 µL of the reconstituted SPE extract. Collect fractions corresponding to the major peak eluting between 35–45% B (exact retention time must be empirically determined via analytical scouting).

  • Recovery: Pool the fractions containing the target peak. Remove the acetonitrile via rotary evaporation at 40°C under reduced pressure. Lyophilize the remaining aqueous solution to yield a crude white powder.

PurificationWorkflow A Complex Matrix (Synthesis/Environmental) B Solid-Phase Extraction (SPE) HLB Cartridge A->B Matrix Cleanup C Preparative RP-HPLC (C18, H2O/MeCN + 0.1% FA) B->C Eluate Concentration D Fraction Collection & Lyophilization C->D Target Peak Isolation E Recrystallization (Methanol/Water) D->E Bulk Purification F High-Purity Product (>98% by LC-MS/NMR) E->F Final Validation

Workflow for the isolation and purification of N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea.

Protocol 3: Bulk Purification via Recrystallization

Causality: While Prep-HPLC provides excellent chromatographic purity, lyophilized products often contain trace formate salts (from the mobile phase) or amorphous regions. Recrystallization from a binary solvent system (Methanol/Water) leverages the temperature-dependent solubility of the compound to yield high-purity, thermodynamically stable crystals suitable for quantitative NMR (qNMR) or X-ray crystallography.

Step-by-Step Methodology:

  • Dissolution: Suspend the lyophilized powder in a minimal volume of boiling Methanol (approx. 5 mL per 100 mg of product). Stir continuously until completely dissolved.

  • Hot Filtration: Pass the hot solution through a pre-warmed 0.22 µm PTFE syringe filter to remove any insoluble particulate matter or silica shed from the HPLC column.

  • Anti-Solvent Addition: Slowly add hot ultrapure water dropwise until the solution becomes faintly turbid (reaching the cloud point). Add a single drop of Methanol to clear the solution.

  • Crystallization: Remove the flask from the heat source. Self-Validation: Allow the solution to cool slowly to room temperature over 4 hours, then transfer to a 4°C refrigerator overnight. Slow cooling promotes the exclusion of impurities from the growing crystal lattice; rapid cooling (crashing out) traps impurities within the matrix.

  • Isolation: Recover the white crystalline solid via vacuum filtration using a sintered glass crucible. Wash the crystals with 2 mL of ice-cold 10% MeOH in water.

  • Drying: Dry the crystals in a vacuum desiccator over phosphorus pentoxide (P₂O₅) for 24 hours to remove residual moisture.

Quality Control and Structural Verification

To ensure the trustworthiness of the isolated standard, orthogonal validation is required:

  • LC-MS (ESI+): Confirm the presence of the [M+H]+ ion at m/z 184.2.

  • ¹H-NMR (DMSO-d6): Verify the presence of the methoxy protons (singlet, ~3.9 ppm), the methyl protons (singlet, ~2.4 ppm), and the broad urea NH signals.

References[2][4] Scrano, L., et al. "Photochemical properties and degradation by-products of triasulphuron and thifensulphuron-methyl". Source: International Journal of Environmental Analytical Chemistry, Taylor & Francis. URL: https://doi.org/10.1080/03067310500250060[3] University of Hertfordshire. "Chlorsulfuron (Ref: DPX 4189)". Source: AERU Pesticide Properties DataBase. URL: https://sitem.herts.ac.uk/aeru/ppdb/[1] Benchchem. "Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)- | 208252-67-9". Source: Benchchem. URL: 5]">https://www.benchchem.com[5] National Center for Biotechnology Information. "Triasulfuron | CID 73282". Source: PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/73282

Sources

Application

Application Note: High-Throughput Combinatorial Synthesis and Screening of N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea Libraries

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Application Note & Validated Protocols. Introduction & Scientific Context The compound Urea, N-(4-methoxy-6-me...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Application Note & Validated Protocols.

Introduction & Scientific Context

The compound Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)- (Molecular Weight: 183.17 g/mol ) is a highly privileged heterocyclic scaffold in both agrochemical and pharmaceutical drug discovery. Structurally, it consists of a methoxy- and methyl-substituted 1,3,5-triazine ring coupled to a urea moiety. This specific pharmacophore is the fundamental building block for the sulfonylurea class of compounds, which includes widely used commercial herbicides such as prosulfuron, metsulfuron-methyl, and chlorsulfuron1[1].

In plant biology, these compounds act as potent, low-dose inhibitors of Acetolactate Synthase (ALS) (also known as acetohydroxyacid synthase, AHAS). ALS is the first common enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) 2[2]. Because this specific metabolic pathway is absent in mammals, ALS inhibitors exhibit exceptional safety profiles.

Beyond agrochemistry, the triazine-urea motif is increasingly being repurposed in human medicine. The multiple hydrogen-bond donor and acceptor sites on the triazine-urea core allow it to interact with human kinase domains and viral reverse transcriptases, making it a highly valuable starting point for anti-cancer and anti-HIV combinatorial libraries3[3].

Mechanistic Pathway: Acetolactate Synthase (ALS) Inhibition

The primary mode of action for sulfonylurea derivatives synthesized from this core is the competitive or uncompetitive inhibition of the ALS enzyme. The triazine-urea complex binds to the ALS enzyme, blocking the substrate channel that normally accommodates pyruvate and the thiamine pyrophosphate (TPP) cofactor. This blockade starves the organism of essential amino acids, leading to a rapid cessation of cell division4[4].

ALS_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS / AHAS) Pyruvate->ALS Binds Acetolactate Acetolactate ALS->Acetolactate Catalyzes BCAA Branched-Chain Amino Acids Acetolactate->BCAA Biosynthesis CellDeath Cessation of Cell Division BCAA->CellDeath Depletion causes Inhibitor Triazine-Urea Inhibitor Inhibitor->ALS Blocks Channel

Fig 1: Mechanism of ALS inhibition by triazine-urea derivatives leading to cell death.

Combinatorial Library Design Strategy

In combinatorial chemistry, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea serves as a versatile nucleophilic scaffold. The terminal urea nitrogen can be selectively deprotonated and reacted with a diverse array of sulfonyl chlorides to generate a massive library of sulfonylureas.

Causality in Scaffold Design: The methoxy and methyl substituents on the triazine ring are critical for both reactivity and bioactivity. The electron-donating methoxy group increases the nucleophilicity of the adjacent urea nitrogen, facilitating high-yielding coupling reactions during automated synthesis. Simultaneously, the methyl group provides the necessary steric bulk to lock the synthesized molecule into the bioactive conformation required for tight ALS binding.

Table 1: Physicochemical Properties of Triazine-Urea Combinatorial Scaffolds
Compound / ScaffoldMolecular Weight ( g/mol )cLogPH-Bond DonorsH-Bond AcceptorsTPSA (Ų)
Core Urea Scaffold 183.170.453586.2
Chlorsulfuron Analog 357.771.8027128.5
Prosulfuron Analog 419.382.1527128.5
Kinase Hit (R=Ph) 259.261.952586.2

Experimental Protocols

As a Senior Application Scientist, I have designed the following protocols to address the common pitfalls in high-throughput library synthesis and screening. Every step is engineered to be self-validating, ensuring high data integrity.

Protocol 1: Automated 96-Well Synthesis of Triazinyl Sulfonylureas

Objective: Rapid parallel synthesis of sulfonylurea analogs using the triazine-urea core.

  • Scaffold Dispensing: Dispense 100 µL of a 10 mM solution of N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea in anhydrous DMF into a 96-well glass-lined reaction block.

    • Causality: DMF is chosen over THF because the highly polar triazine-urea scaffold exhibits superior solubility in DMF, preventing precipitation and clogging during automated liquid handling.

  • Deprotonation: Add 1.2 equivalents of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to each well.

    • Causality: DBU is a non-nucleophilic base that efficiently deprotonates the urea without reacting with the electrophilic sulfonyl chlorides. Unlike Sodium Hydride (NaH), DBU does not evolve hydrogen gas, making it safe and self-validating for sealed 96-well plate synthesis without the risk of over-pressurization.

  • Electrophile Coupling: Add 1.1 equivalents of diverse sulfonyl chlorides (R-SO₂Cl) from the monomer library. Seal the plate and heat at 60°C for 4 hours with orbital shaking.

  • Acidic Quench & Precipitation: Unseal and quench the reaction with 50 µL of 1% aqueous trifluoroacetic acid (TFA).

    • Causality: The mild acidic quench neutralizes the DBU and protonates the product. Because sulfonylureas are highly hydrophobic at low pH, they precipitate out of the DMF/water mixture, allowing for rapid filtration-based purification and LC-MS validation.

Protocol 2: High-Throughput In Vitro ALS Inhibition Assay

Objective: Screen the synthesized library for target engagement using a colorimetric readout.

  • Buffer Preparation: Prepare an assay buffer containing 50 mM potassium phosphate (pH 7.0), 20 mM sodium pyruvate, 0.5 mM thiamine pyrophosphate (TPP), 10 µM FAD, and 10 mM MgCl₂.

    • Causality: TPP, FAD, and Mg²⁺ are obligate cofactors for ALS holoenzyme assembly. Omission of FAD leads to rapid enzyme denaturation; thus, its inclusion is a self-validating step that ensures baseline assay stability.

  • Compound Addition: Pin-transfer 10 µL of purified combinatorial compounds (in DMSO, final concentration <1%) to a 96-well assay plate.

  • Enzymatic Reaction: Initiate the reaction by adding 0.5 µg of recombinant Arabidopsis thaliana ALS enzyme per well. Incubate at 37°C for 60 minutes.

  • Decarboxylation: Terminate the reaction by adding 20 µL of 6 N H₂SO₄ and heat at 60°C for 15 minutes.

    • Causality: The strong acid and heat quantitatively decarboxylate the enzymatic product (acetolactate) into acetoin, which is essential for the subsequent colorimetric detection step.

  • Colorimetric Detection: Add 50 µL of 0.5% creatine and 5% α-naphthol (dissolved in 2.5 N NaOH). Incubate for 15 minutes at 60°C, then read absorbance at 530 nm.

    • Causality: Acetoin reacts specifically with creatine and α-naphthol to form a distinct red complex. A dose-dependent decrease in A530 directly validates successful ALS inhibition by the library compound.

Workflow Visualization

Workflow Scaffold Urea, N-(4-methoxy-6-methyl -1,3,5-triazin-2-yl)- Synthesis Parallel Combinatorial Synthesis (96-well) Scaffold->Synthesis Reagents Sulfonyl Chlorides / Isocyanates (R-Groups) Reagents->Synthesis Purification High-Throughput Purification (Prep-HPLC) Synthesis->Purification Crude Library Screening In Vitro ALS Assay & Kinase Selectivity Panel Purification->Screening Purified Compounds Hit Hit Identification & SAR Analysis Screening->Hit IC50 Data

Fig 2: High-throughput combinatorial workflow for triazine-urea library synthesis and screening.

Data Presentation & Interpretation

The success of the combinatorial library is determined by evaluating the Structure-Activity Relationship (SAR) against the primary target (ALS) and secondary off-targets (e.g., MAPK) to assess the potential for human therapeutic repurposing.

Table 2: Representative High-Throughput Screening Results (IC₅₀ Values)
Library Member IDR-Group SubstitutionALS IC₅₀ (nM)Off-Target Kinase (MAPK) IC₅₀ (µM)Selectivity Index
TU-001 (Control)2-Chlorophenyl12.5> 100> 8000
TU-045 3-Trifluoromethyl8.2> 100> 12000
TU-088 4-Fluorophenyl45.085.51900
TU-112 Pyridin-2-yl115.012.4107

Interpretation: The data demonstrates that electron-withdrawing groups at the ortho or meta positions (TU-001, TU-045) yield sub-15 nM ALS inhibitors. Conversely, introducing a heteroaromatic ring (TU-112) shifts the selectivity profile, reducing ALS potency while increasing affinity for human kinase domains, validating the scaffold's utility in diverse drug discovery programs.

References

  • Study of Acetolactate Synthase and its Mechanism of Inhibition by Sulfonylurea Active Ingredients. Smart Society. 2

  • Target-site Based Resistance | Herbicide Resistance: Mechanisms, Inheritance, and Molecular Genetics. University of Nebraska-Lincoln.4

  • Synthesis of a Novel Class of Some 1,3,5-Triazine Derivatives and their Anti-HIV Activity. ResearchGate. 3

  • Encapsulated triazinyl sulfonylurea herbicide and methods of use (US20120309621A1). Google Patents. 1

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues of Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)- in organic solvents

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-, a compound more commonly known in scientific literature as Metsulfuron-methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-, a compound more commonly known in scientific literature as Metsulfuron-methyl . This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound in organic solvents during their experiments. Our goal is to provide practical, evidence-based solutions and a deeper understanding of the physicochemical principles at play.

Part 1: Understanding the Molecule - Why is Solubility an Issue?

This section delves into the fundamental properties of Metsulfuron-methyl that govern its solubility behavior.

Q1: What are the key structural features of Metsulfuron-methyl that influence its solubility?

A1: The solubility of Metsulfuron-methyl is a complex interplay of its different functional groups and overall structure. Key factors include:

  • Multiple Hydrogen Bonding Sites: The molecule contains a urea-like linkage (-NH-CO-NH-) and a sulfonyl group (-SO₂-), both of which can act as hydrogen bond donors and acceptors. The nitrogen atoms on the triazine ring can also accept hydrogen bonds. In the solid state, these sites can form strong intermolecular hydrogen bonds, creating a stable crystal lattice that requires significant energy to break apart.[1]

  • Aromatic and Heterocyclic Rings: The presence of both a phenyl ring and a triazine ring allows for potential π-stacking interactions between molecules.[1] These non-covalent interactions contribute further to the stability of the solid form, making it less favorable for the molecule to be solvated.

  • Weakly Acidic Nature: Metsulfuron-methyl is a weak acid with a pKa of approximately 3.8.[2] This means its state of ionization is highly sensitive to the pH of the environment. While this is most pronounced in water, the acidic proton on the sulfonylurea bridge can influence interactions in protic organic solvents as well.[3]

Diagram 1: Key Molecular Interactions Hindering Solubility

cluster_0 Single Metsulfuron-methyl Molecule cluster_1 Intermolecular Forces in Solid State A Triazine Ring B Sulfonylurea Bridge (-SO2-NH-CO-NH-) (H-bond donor/acceptor) C Phenyl Ring D Hydrogen Bonding (Strong, Directional) F High Crystal Lattice Energy D->F E π-Stacking (Weaker, Aromatic Interaction) E->F G Poor Solubility F->G Requires high energy to overcome

Caption: Intermolecular forces contributing to low solubility.

Q2: How does the purity of my Metsulfuron-methyl sample affect solubility experiments?

A2: The purity of your compound is a critical, often overlooked, factor. Impurities can significantly alter observed solubility in several ways:

  • Insoluble Impurities: The presence of non-soluble contaminants will make it seem like your target compound is not dissolving, as there will always be residual solid matter.

  • Highly Soluble Impurities: Conversely, if an impurity is very soluble in the chosen solvent, it can lead to an overestimation of the target molecule's solubility.

  • Altered Crystal Form: Impurities introduced during synthesis or storage can disrupt the normal crystal packing of the molecule, sometimes leading to the formation of a more stable (less soluble) or a metastable, amorphous form (more soluble).

It is always recommended to verify the purity of your sample via appropriate analytical methods (e.g., NMR, LC-MS, melting point determination) before conducting critical solubility studies. The reported melting point is around 158°C.[4][5]

Part 2: Troubleshooting Guide - Practical Steps to Enhance Solubility

This section provides a systematic approach to resolving common solubility problems encountered in the lab.

Q3: My Metsulfuron-methyl powder is not dissolving in my chosen organic solvent at room temperature. What are the first steps I should take?

A3: Before moving to more complex methods, start with the fundamentals:

  • Mechanical Agitation: Ensure you are providing adequate mixing. Use a vortex mixer for small volumes or a magnetic stirrer for larger volumes. Simple inversion or shaking is often insufficient for compounds with high crystal lattice energy.

  • Particle Size Reduction: If the material is clumpy or consists of large crystals, gently grind it into a fine powder using a mortar and pestle. This increases the surface area available for interaction with the solvent.[6]

  • Gentle Heating: Carefully warm the solution in a water bath. An increase in temperature provides the energy needed to break intermolecular bonds and often dramatically increases solubility.[7][8] Be systematic; increase the temperature in 10°C increments and observe the effect.

Q4: What are the best starting solvents for dissolving Metsulfuron-methyl?

A4: There is no single "best" solvent, as the ideal choice depends on your downstream application (e.g., chemical reaction, biological assay). However, based on available data, polar aprotic solvents tend to be most effective. A good starting point is to screen solvents with varying polarities.

SolventTypeSolubility (at 20-25°C)Reference
Acetone Polar Aprotic~36,000 mg/L (36 g/L)[4]
Dichloromethane Polar Aprotic~3,900 mg/L (3.9 g/L)[9]
Methanol Polar Protic~7,300 mg/L (7.3 g/L)[4]
Ethyl Acetate Polar Aprotic~680 mg/L (0.68 g/L)[9]
DMSO Polar AproticSlightly Soluble[5]
Water (pH 7) Polar Protic~2,790 mg/L (2.79 g/L)
Water (pH 5) Polar Protic~548 mg/L (0.55 g/L)

Note: Solubility in alcohols like methanol can be improved with gentle heating.[5]

Q5: A single solvent isn't working. How can I design and use a co-solvent system effectively?

A5: Co-solvency is a powerful technique for fine-tuning the polarity of the solvent system to match the solute.[10] The goal is to create a mixture that maximizes solubility. For Metsulfuron-methyl, this often involves blending a highly effective solvent (like acetone) with another solvent required for your experiment.

Experimental Protocol: Co-Solvent Screening

  • Select a Primary Solvent: Choose a solvent in which Metsulfuron-methyl has the highest known solubility (e.g., Acetone).

  • Select a Secondary Solvent: This is typically the solvent required for your subsequent application (e.g., a buffer, a less polar reaction solvent).

  • Determine Target Concentration: Weigh a known amount of your compound into a vial.

  • Initial Dissolution: Add the minimum volume of the primary solvent required to fully dissolve the compound. Use sonication or gentle heat if necessary.

  • Titration: Slowly add the secondary solvent to the dissolved solution dropwise while stirring vigorously.

  • Observe for Precipitation: Stop adding the secondary solvent at the first sign of persistent cloudiness or precipitation. This point approximates the boundary of your solubility envelope.

  • Optimization: Repeat the process with slightly different starting volumes to refine the optimal ratio of co-solvents that keeps your compound in solution at the desired concentration.

Q6: I successfully dissolved the compound with heat, but it crashed out of solution as it cooled. How can I prevent this?

A6: This indicates you have created a supersaturated solution that is not stable at lower temperatures. To resolve this:

  • Maintain Temperature: If your experimental setup allows, maintain the elevated temperature at which the compound is soluble.

  • Increase Solvent Volume: The simplest solution is to add more solvent (or co-solvent mixture) so that the concentration is below the saturation point at room temperature.

  • Use a Trapping Co-Solvent: In some cases, after dissolving at a high temperature in solvent A, you can add a specific co-solvent B (in which the compound is also soluble) that helps stabilize the solvated state and prevents re-crystallization upon cooling.

Q7: Can sonication improve dissolution, and how should I apply it?

A7: Yes, sonication is an excellent physical method to accelerate dissolution. The high-frequency sound waves create micro-cavitations in the solvent, which generate intense local energy upon collapsing. This energy helps to break up the solute's crystal lattice and enhances solvent penetration.[8]

Protocol: Dissolution via Sonication

  • Prepare your solute-solvent slurry in a glass vial.

  • Place the vial in an ultrasonic bath. Ensure the water level in the bath is higher than the solvent level in your vial.

  • Turn on the bath. Most sonicators have a heating function, which can be used simultaneously to further enhance solubility.

  • Sonicate in short bursts (e.g., 5-10 minutes) and then visually inspect the solution.

  • Repeat until the solute is fully dissolved. Caution: Prolonged sonication can significantly heat the sample, which may be a concern for thermally sensitive applications. Monitor the temperature of the bath.

Diagram 2: Systematic Workflow for Overcoming Solubility Issues

start Start: Undissolved Metsulfuron-methyl check_purity Q: Is purity confirmed? (>95%) start->check_purity step1 Step 1: Basic Methods - Vigorous Stirring - Grind to fine powder check_purity->step1 Yes q_dissolved1 Dissolved? step1->q_dissolved1 step2 Step 2: Solvent Screening - Test Acetone, DCM, Methanol - Consult solubility table q_dissolved1->step2 No success Success: Compound Solubilized q_dissolved1->success Yes q_dissolved2 Dissolved? step2->q_dissolved2 step3 Step 3: Add Energy - Gentle Heating (40-60°C) - Sonication q_dissolved2->step3 No q_dissolved2->success Yes q_dissolved3 Dissolved? step3->q_dissolved3 step4 Step 4: Advanced Methods - Co-Solvent System (e.g., Acetone + secondary solvent) q_dissolved3->step4 No q_dissolved3->success Yes q_dissolved4 Dissolved? step4->q_dissolved4 q_dissolved4->success Yes fail Consult Senior Scientist: Re-evaluate solvent choice or experimental design q_dissolved4->fail No

Caption: A step-by-step decision-making workflow.

Part 3: Application-Specific FAQs

Q8: I need to prepare a concentrated stock solution for a biological assay. What is the best practice to avoid precipitation when diluting into an aqueous buffer?

A8: This is a critical step where solubility issues often reappear. The key is to manage the transition from a high-concentration organic stock to a low-concentration aqueous final solution.

  • Choose a Biocompatible Stock Solvent: DMSO is the most common choice for this purpose due to its high solubilizing power and general acceptance in cell-based assays at low final concentrations (typically <0.5% v/v). Acetone can also be used, but it is more volatile.

  • Prepare a High-Concentration Stock: Make your stock solution as concentrated as is reasonably possible in 100% DMSO. For example, if your final desired concentration is 10 µM and your stock is 10 mM, you will perform a 1:1000 dilution, resulting in a final DMSO concentration of only 0.1%.

  • Dilution Technique: When diluting, add the small volume of organic stock solution into the larger volume of aqueous buffer while vortexing or stirring vigorously. Never add the aqueous buffer to the organic stock, as this can cause the compound to immediately precipitate. This technique is sometimes called "crash precipitation" and should be avoided.

  • Perform a Test Dilution: Before committing your entire stock, test the dilution in a small volume to ensure the compound remains soluble at the final concentration in your specific assay medium.

Q9: Does adding a small amount of acid or base help with solubility in organic solvents?

A9: This is an advanced technique that should be used with caution. Given that Metsulfuron-methyl is a weak acid, its solubility in protic solvents can be influenced by pH modifiers.

  • Adding a Base (e.g., triethylamine): In a protic solvent like methanol, adding a weak base can deprotonate the sulfonylurea moiety. The resulting salt is often more polar and may have increased solubility. However, this chemically modifies your compound and may be unacceptable for your experiment.

  • Adding an Acid (e.g., trifluoroacetic acid - TFA): In some cases, particularly for NMR spectroscopy, adding a strong acid like TFA can help break up intermolecular hydrogen bonds and protonate basic sites (like the triazine nitrogens), leading to better solubilization.[1] Warning: Metsulfuron-methyl undergoes hydrolysis in acidic conditions; strong acids can lead to the degradation of your compound.[5] This approach should only be used if sample integrity post-solubilization is not a concern.

References
  • Metsulfuron-methyl in freshwater - Technical brief - Water Quality Australia. [Link]

  • METSULFURON METHYL TECHNICAL - FMC | SDS. (2021, March 22). [Link]

  • Metsulfuron-methyl - Agro-care Chemical. [Link]

  • Metsulfuron-methyl | C14H15N5O6S | CID 52999 - PubChem. [Link]

  • Solubility of Triazine Pesticides in Pure and Modified Subcritical Water | Analytical Chemistry. (2001, January 23). [Link]

  • Structural characterization of triazines - TDX. [Link]

  • How will you increase the solubility of organic compounds in water? - Quora. (2021, July 17). [Link]

  • Solubility of triazine pesticides in pure and modified subcritical water - PubMed. (2001, February 15). [Link]

  • Metsulfuron-methyl residues and potential recropping damage in Victorian cropping soils. DM Noy and KL Hollaway. [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC. [Link]

  • Residue and Dissipation Kinetics of Metsulfuron-Methyl Herbicide in Soil: A Field Assessment at an Oil Palm Plantation - PMC. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). [Link]

Sources

Optimization

Technical Support Center: Crystallization of 1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea

Welcome to the advanced troubleshooting center for the crystallization of 1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea (CAS: 208252-67-9). As a key intermediate in the synthesis of sulfonylurea herbicides (e.g., metsulf...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting center for the crystallization of 1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea (CAS: 208252-67-9). As a key intermediate in the synthesis of sulfonylurea herbicides (e.g., metsulfuron-methyl, thifensulfuron-methyl), this compound presents unique isolation challenges. Its dense hydrogen-bonding network, susceptibility to hydrolysis, and structural similarity to its precursors often lead to poor crystal habits, oiling out, and co-crystallization.

As a Senior Application Scientist, I have designed this guide to move beyond basic empirical fixes. Here, we address the thermodynamic and kinetic causality behind these failures and provide self-validating protocols to ensure robust, scalable crystallization.

Physicochemical Properties & Crystallization Thermodynamics

Understanding the molecular behavior of the triazinyl urea intermediate is the first step in troubleshooting. The molecule's flexibility and hydrogen-bonding capabilities directly dictate its macroscopic crystal habit.

ParameterValue / CharacteristicCrystallization Impact
Chemical Name 1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)ureaTarget intermediate for sulfonylurea synthesis.
CAS Number 208252-67-9N/A
pKa (Urea NH) ~3.3 – 5.5Highly pH-dependent solubility; prone to deprotonation and salt formation in alkaline media[1].
H-Bonding Motif Multiple Donors (NH) & Acceptors (N, O)Drives conformational polymorphism. The molecule can adopt U-shaped or extended conformations depending on solvent polarity[2].
Degradation Risk Methoxy/Urea hydrolysisSusceptible to degradation. Avoid prolonged heating in strong acids or bases[3].
Primary Impurity 2-Amino-4-methoxy-6-methyl-1,3,5-triazineShares the identical triazine face, leading to severe co-crystallization risks[4].

Mechanistic Workflow & Troubleshooting Logic

The following diagram maps the critical decision points during the desupersaturation phase of the crystallization workflow.

G Start Crude Triazinyl Urea Solution (55°C) Cooling Controlled Cooling & Anti-Solvent Addition Start->Cooling Check Nucleation & Growth Monitoring (FBRM) Cooling->Check Oiling Issue: Oiling Out (LLPS) Check->Oiling High Supersaturation Needles Issue: Needle Habit (Kinetic Form) Check->Needles Fast Cooling Rate CoCryst Issue: Co-crystallization (2-Amino Impurity) Check->CoCryst High Impurity Load Final High-Purity Block Crystals (>99% API Intermediate) Check->Final Optimal Trajectory FixOiling Seed at MSZW Boundary Oiling->FixOiling FixNeedles Temperature Cycling (Ostwald Ripening) Needles->FixNeedles FixCoCryst Selective Slurry Wash CoCryst->FixCoCryst FixOiling->Final FixNeedles->Final FixCoCryst->Final

Fig 1. Troubleshooting logic and mechanistic workflow for triazinyl urea crystallization.

Frequently Asked Questions (Troubleshooting Guides)

Q1: Why does my product "oil out" (Liquid-Liquid Phase Separation) instead of forming solid crystals?

Causality: Oiling out occurs when the supersaturation level exceeds the metastable zone width (MSZW) before the primary nucleation temperature is reached. Because the triazinyl urea molecule contains highly polar motifs, it readily forms a solute-rich liquid phase in mixed solvent systems (e.g., alcohol/water) rather than organizing into a crystal lattice. Solution: You must bypass the high energy barrier for primary nucleation. Implement a strict seeding protocol. Cool the solution to just below the saturation temperature (within the MSZW) and introduce 1-2 wt% of pure crystalline seeds. This forces the system to undergo secondary nucleation, consuming supersaturation before liquid-liquid phase separation can occur.

Q2: The crystals are forming as fine needles that completely clog the filter. How can I improve the crystal habit?

Causality: Needle-like crystals are the kinetically favored polymorph. Urea derivatives exhibit conformational polymorphism; in polar solvents, they often crystallize in an "extended" conformation that promotes rapid 1D growth along the hydrogen-bond axis, resulting in needles[2]. Solution: Shift the system from kinetic to thermodynamic control using Temperature Cycling (Ostwald Ripening) . After initial nucleation, heat the suspension slightly (by 5–10 °C) to dissolve the finest needles, then cool slowly (0.1 °C/min). The thermodynamic preference will drive the growth of blockier, more filterable crystals.

Q3: How do I prevent the starting material (2-amino-4-methoxy-6-methyl-1,3,5-triazine) from co-crystallizing with my product?

Causality: The 2-amino starting material shares the exact same triazine hydrogen-bonding face as your product[4]. This structural mimicry allows the impurity to easily incorporate into the growing crystal lattice of the urea derivative as a solid solution. Solution: Maintain the concentration of the 2-amino impurity strictly below its solubility limit at the final isolation temperature. If co-crystallization has already occurred, do not attempt to recrystallize from the same solvent. Instead, perform a hot repulp (slurry wash) in a solvent where the 2-amino-triazine is highly soluble but the urea is not (e.g., ethyl acetate or a precisely controlled methanol/water ratio).

Q4: I am losing yield to degradation during hot recrystallization. What is happening?

Causality: The methoxy group at the 4-position of the triazine ring is highly susceptible to nucleophilic attack and hydrolysis. Furthermore, the urea bridge itself can degrade under acidic or basic conditions, especially in aqueous mixtures at elevated temperatures[3]. Solution: Limit thermal exposure. Keep all dissolution and crystallization temperatures below 60 °C. Ensure the solvent system is strictly pH-controlled near neutral (pH 6.0–7.0) prior to heating.

Self-Validating Experimental Protocol: Anti-Solvent Cooling Crystallization

To ensure reproducibility, this protocol integrates real-time analytical checks to validate each phase of the crystallization.

Step 1: Dissolution & Clarification

  • Action: Suspend the crude 1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea in a polar aprotic solvent (e.g., DMSO) or a short-chain alcohol at 55 °C.

  • Validation Check: The solution must become completely transparent. Filter the hot solution through a 0.45 µm inline PTFE filter into the crystallizer to remove foreign particulates that could trigger unpredicted heterogeneous nucleation.

Step 2: Anti-Solvent Addition & Seeding

  • Action: Maintain the temperature at 55 °C and slowly dose in water (anti-solvent) until the solution becomes slightly turbid. Immediately raise the temperature by 2 °C to regain clarity (establishing the saturation point). Add 1.0 wt% of pure, block-like seed crystals.

  • Validation Check: Observe the reactor for 15 minutes. The seeds must remain suspended and not dissolve. If they dissolve, the system is under-saturated; add 2% more anti-solvent and re-seed.

Step 3: Controlled Desupersaturation

  • Action: Cool the reactor at a linear, slow rate of 0.15 °C/min down to 5 °C.

  • Validation Check: Monitor the particle size distribution via FBRM (Focused Beam Reflectance Measurement). You should observe a steady increase in chord length (indicating crystal growth). A sudden, massive spike in fine counts indicates secondary nucleation (crashing out); if this occurs, pause cooling and hold the temperature for 30 minutes to allow the fines to ripen.

Step 4: Isolation & Selective Washing

  • Action: Filter the resulting slurry using a Nutsche filter or centrifuge. Wash the cake with cold aqueous methanol (20% v/v, 5 °C) to displace the mother liquor without dissolving the product.

  • Validation Check: Perform an HPLC analysis of the wet cake. The peak area for 2-amino-4-methoxy-6-methyl-1,3,5-triazine must be <0.5%. Dry the cake under vacuum at 45 °C to constant weight.

References

  • Crystal structures of herbicide-detoxifying esterase reveal a lid loop affecting substrate binding and activity Nature Communications URL:[Link]

  • Metsulfuron-Methyl-Based Herbicidal Ionic Liquids Journal of Agricultural and Food Chemistry (ACS) URL:[Link]

  • Conformational Polymorphism in Sulfonylurea Drugs: Electronic Structure Analysis Journal of Physical Chemistry A (ACS) URL:[Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Resolving Co-elution of Urea and N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the chromatographic separation of Urea and N-(4-methoxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the chromatographic separation of Urea and N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea. Co-elution of these compounds can compromise quantification and peak identification. This document provides a structured, in-depth approach to troubleshooting and resolving this specific separation challenge, moving from fundamental method adjustments to advanced chromatographic strategies.

Part 1: Frequently Asked Questions - Understanding the Core Challenge

This section addresses the fundamental properties of the analytes and the nature of their co-elution.

Q1: What are the key chemical properties of Urea and the triazine compound that make their separation difficult?

Understanding the physicochemical properties of both analytes is the first step in diagnosing the separation problem. Urea is a small, highly polar molecule, while the triazine compound possesses both polar (urea moiety) and non-polar (triazine ring with methoxy and methyl groups) characteristics.

Table 1: Comparative Physicochemical Properties

PropertyUreaN-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)ureaRationale for Chromatographic Impact
Structure NH₂CONH₂C₆H₉N₅O₂[1]The triazine's larger, more complex structure offers more interaction sites (hydrophobic and polar) compared to the simple structure of urea.
Molecular Weight 60.06 g/mol 183.17 g/mol [1][2]The significant size difference can be exploited in certain chromatographic modes but is less impactful in standard reversed-phase.
Polarity Very HighModerately PolarIn reversed-phase, urea has very little retention and elutes near the void volume, while the triazine is more retained. The challenge is finding a condition that retains urea without excessively retaining the triazine, preventing them from eluting too closely.[3][4]
Predicted pKa ~ -0.1 (very weak base)10.70 ± 0.70 (weak base)[5]The triazine's basic nature is a critical handle for manipulating its retention. By adjusting mobile phase pH, its ionization state can be changed, which dramatically alters its chromatographic behavior. Urea remains neutral across a wide pH range.[6]
Q2: Why do these compounds often co-elute in standard reversed-phase (RP-HPLC) methods?

In reversed-phase chromatography, separation is primarily driven by hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18).[3] The problem arises from the extreme difference in polarity between the two molecules.

  • Poor Retention of Urea: Urea is extremely hydrophilic and has minimal interaction with the C18 stationary phase. It is often unretained and elutes with the solvent front (void volume).[4]

  • Moderate Retention of the Triazine: The triazine compound has sufficient non-polar character to be retained on a C18 column.

  • The Co-elution Zone: If the mobile phase is strong enough to elute the triazine compound in a reasonable time, it is often far too strong to impart any meaningful retention to urea. This results in both compounds exiting the column very close together at the beginning of the chromatogram.

Q3: How can I be certain that I have a co-elution issue and not just a distorted peak?

Identifying true co-elution is critical. A distorted peak might be a single compound, but a co-eluting peak contains multiple, unresolved analytes.[7]

  • Visual Peak Inspection: Look for subtle signs of asymmetry that are not typical tailing. "Shoulders" or small bumps on the ascending or descending side of the main peak are strong indicators of a hidden component.[8]

  • Diode Array Detector (DAD/PDA) Analysis: A DAD collects UV-Vis spectra across the entire peak. A "peak purity" analysis compares these spectra. If the spectra at the upslope, apex, and downslope of the peak are not identical, the system will flag the peak as impure, confirming co-elution.[7]

  • Mass Spectrometry (MS) Analysis: If using LC-MS, you can confirm co-elution by examining the mass spectra across the peak's profile. Extract the ion chromatograms for the m/z of urea and the triazine compound. If both show a peak at the same retention time, co-elution is confirmed.

Part 2: Troubleshooting Guides - A Systematic Approach to Resolution

Follow this workflow to systematically address the co-elution problem. We will manipulate the three key factors of chromatographic resolution: Retention (k) , Selectivity (α) , and Efficiency (N) .

G cluster_start cluster_k Step 1: Adjust Retention (k) cluster_alpha Step 2: Manipulate Selectivity (α) cluster_mode Step 3: Change Chromatographic Mode cluster_n Step 4: Optimize Efficiency (N) cluster_end start Co-elution Observed (Rs < 1.5) k_check Are peaks near void volume? start->k_check k_adjust Increase Retention (k) Weaken Mobile Phase (e.g., decrease % Acetonitrile) k_check->k_adjust Yes alpha_intro Modify Separation Chemistry k_check->alpha_intro No k_adjust->alpha_intro ph_adjust Adjust Mobile Phase pH (Exploit triazine pKa) alpha_intro->ph_adjust solvent_adjust Change Organic Modifier (ACN vs. MeOH) ph_adjust->solvent_adjust temp_adjust Adjust Column Temperature solvent_adjust->temp_adjust mode_intro Alternative Retention Mechanisms temp_adjust->mode_intro hilic HILIC (For polar analytes) mode_intro->hilic mmc Mixed-Mode (MMC) (Hydrophobic + Ionic) mode_intro->mmc n_intro Sharpen Peaks (Fine-tuning) hilic->n_intro mmc->n_intro n_adjust Decrease Particle Size Increase Column Length Optimize Flow Rate n_intro->n_adjust end_node Baseline Resolution Achieved (Rs >= 1.5) n_adjust->end_node

Caption: Troubleshooting workflow for resolving co-elution.

Q4: My peaks are co-eluting near the void volume in my reversed-phase method. What is the first and easiest adjustment?

When peaks elute very early (low capacity factor, k'), there is insufficient interaction with the stationary phase for a good separation to occur.[7] The simplest fix is to increase the retention of both analytes.

Action: Weaken the mobile phase. In reversed-phase HPLC, this means decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) and increasing the percentage of the aqueous phase.[9]

Causality: By making the mobile phase more polar (weaker), you increase the relative hydrophobicity of the analytes, forcing them to interact more strongly with the non-polar C18 stationary phase. This will increase the retention time for both compounds, providing more opportunity for the column to resolve them. An ideal capacity factor (k') is generally between 1 and 5.[10]

Q5: I've increased retention, but the peaks still overlap. How can I fundamentally change their elution order or relative spacing (selectivity)?

If increasing retention doesn't provide resolution, you need to alter the selectivity (α), which is a measure of the separation between the peak maxima. This involves changing the chemistry of the separation.[8]

  • 1. Modify Mobile Phase pH: This is the most powerful tool in this specific case. The triazine compound is a weak base, while urea is neutral.[5] Changing the pH will change the ionization state of the triazine, dramatically affecting its polarity and retention, while leaving urea largely unaffected.

    • Action: Lower the mobile phase pH. A good starting point is to use a buffer or additive to bring the pH to between 3 and 5. This should be at least 2 pH units below the pKa of the triazine to ensure it is fully protonated.[6]

    • Causality: At a low pH, the triazine becomes protonated (positively charged). In its ionized form, it becomes much more polar. In reversed-phase, this will decrease its retention time, causing it to elute earlier and move away from other, more hydrophobic sample components. This change in charge creates a profound difference in selectivity between the charged triazine and the neutral urea.

  • 2. Change the Organic Modifier: Acetonitrile and methanol interact differently with analytes and the stationary phase, which can alter selectivity.

    • Action: If you are using acetonitrile, prepare an equivalent mobile phase with methanol, and vice-versa.

    • Causality: Methanol is a protic solvent capable of hydrogen bond donation, while acetonitrile is aprotic. These different intermolecular interactions can change the elution order of compounds.

  • 3. Optimize Column Temperature: Temperature affects mobile phase viscosity and the kinetics of mass transfer, which can influence selectivity.[8]

    • Action: Systematically vary the column temperature (e.g., 25°C, 35°C, 45°C).

    • Causality: Lower temperatures often lead to increased retention and can sometimes improve resolution, while higher temperatures decrease viscosity, allowing for faster flow rates but potentially reducing selectivity. The effect is compound-specific and must be determined empirically.

Q6: I've exhausted reversed-phase options. What advanced chromatographic modes should I consider?

When the fundamental properties of your analytes are not suited for a particular mode of chromatography, it's time to change the entire separation strategy. For a highly polar compound like urea, reversed-phase is often not the ideal choice.

  • 1. Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the retention and separation of polar and hydrophilic compounds.[11][12][13] It is an excellent choice for this application.

    • Mechanism: HILIC uses a polar stationary phase (like bare silica, diol, or amide phases) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[14][15] The aqueous portion of the mobile phase forms a water-rich layer on the surface of the stationary phase. Polar analytes partition into this layer and are retained. Elution is achieved by increasing the amount of the aqueous (strong) solvent.[11]

    • Why it Works Here: In HILIC, the elution order is typically the reverse of RP-HPLC. The highly polar urea will be strongly retained, while the more hydrophobic triazine compound will be less retained. This inversion of elution order and strong retention of urea provides an entirely new and powerful selectivity for achieving separation.

  • 2. Mixed-Mode Chromatography (MMC): MMC utilizes stationary phases that have ligands capable of multiple interaction types, such as hydrophobic and ion-exchange interactions, on a single support.[16][17]

    • Mechanism: An MMC column with both reversed-phase (e.g., C18) and ion-exchange (e.g., cation exchange) properties can interact with the triazine via two mechanisms simultaneously. The hydrophobic part of the molecule can interact with the C18 ligands, while the positive charge (at low pH) can interact with the cation exchange sites.[18][19]

    • Why it Works Here: This dual-interaction mechanism provides unique selectivity. Urea, being neutral, will only experience weak polar interactions. The triazine, however, can be strongly retained by both hydrophobic and ionic forces. Elution can be controlled by a gradient of both organic solvent (to disrupt hydrophobic interactions) and salt concentration or pH (to disrupt ionic interactions), offering exceptional control over the separation.[19]

Q7: The peaks are now slightly separated but not baseline resolved. How can I make them sharper?

If you have achieved some separation (good selectivity) but the peaks are broad and still overlap, the final step is to improve the column's efficiency (N), which relates to the narrowness of the peaks.[8]

  • Action 1: Decrease Column Particle Size: Move from a 5 µm particle size column to a 3 µm or sub-2 µm (for UHPLC systems). Sharper peaks are produced by columns with smaller particles, which can resolve peaks that are close together.[9][20]

  • Action 2: Increase Column Length: A longer column provides more theoretical plates and thus better resolving power, but at the cost of longer run times and higher backpressure.[9]

  • Action 3: Optimize Flow Rate: Lowering the flow rate can often improve peak resolution by allowing more time for the analytes to interact with the stationary phase, though it also increases the analysis time.[20]

Part 3: Experimental Protocols

These protocols provide a starting point for method development. Always work within the pressure limits of your HPLC/UHPLC system and the pH stability range of your chosen column.

Protocol 1: Reversed-Phase Method Optimization via pH Adjustment
  • Column: Standard C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (~pH 2.7).

  • Mobile Phase B: Acetonitrile.

  • Initial Isocratic Scouting:

    • Start with a high aqueous composition (e.g., 95% A, 5% B) to ensure retention of the triazine.

    • Inject the standard mixture and observe the retention time.

    • Systematically increase the percentage of B (e.g., to 10% B, 15% B) until the triazine elutes with a retention factor (k') between 2 and 5.

  • Gradient Development (if needed): If isocratic elution does not provide resolution, develop a shallow gradient around the isocratic condition that gave the best result.

    • Example Gradient:

      • 0-2 min: 5% B

      • 2-12 min: 5% to 25% B

      • 12-13 min: 25% to 95% B (column wash)

      • 13-15 min: 95% B (hold)

      • 15-15.1 min: 95% to 5% B (return to start)

      • 15.1-20 min: 5% B (equilibration)

  • Evaluation: Assess the resolution (Rs) between the urea and triazine peaks. An Rs value of 1.5 or greater indicates baseline separation.[8]

Protocol 2: HILIC Method Development
  • Column: HILIC column (e.g., Amide, Silica, or Diol phase), 2.1 x 100 mm, 1.7-2.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Column Equilibration (CRITICAL): Equilibrate the column with the initial mobile phase conditions (e.g., 95% B) for at least 30 column volumes to ensure formation of the aqueous layer and achieve reproducible retention times.[14]

  • Sample Solvent: Dissolve samples in a solvent that is as weak or weaker than the initial mobile phase (e.g., 90% Acetonitrile / 10% Water). Injecting in a strong (high water) solvent will cause severe peak distortion.

  • Gradient Development: In HILIC, water is the strong solvent. The gradient runs from high organic to low organic.

    • Example Gradient:

      • 0-1 min: 95% B

      • 1-8 min: 95% to 70% B (elution gradient)

      • 8-9 min: 70% to 40% B (column wash)

      • 9-10 min: 40% B (hold)

      • 10-10.1 min: 40% to 95% B (return to start)

      • 10.1-15 min: 95% B (re-equilibration)

  • Evaluation: Observe the retention and separation. Urea should be well-retained, eluting later in the gradient. Adjust the gradient slope to optimize the separation.

Part 4: Visualizing Chromatographic Mechanisms

The choice of chromatographic mode is determined by the primary interactions you wish to exploit for separation.

G cluster_rp Reversed-Phase (RP-HPLC) cluster_hilic HILIC cluster_mmc Mixed-Mode (MMC) rp_node C18 Stationary Phase (Non-Polar) Triazine (Moderate Retention) Urea (No Retention) hilic_node Silica Stationary Phase (Polar) + Water Layer Urea (Strong Retention) Triazine (Weak Retention) mmc_node C18 + Cation Exchange Ligands Triazine (Hydrophobic + Ionic Retention) Urea (Very Weak Retention) analyte1 Triazine analyte1->rp_node:f1 Hydrophobic Interaction analyte1->hilic_node:f2 Weaker Partitioning analyte1->mmc_node:f1 Dual-Mode Interaction analyte2 Urea analyte2->rp_node:f2 Minimal Interaction analyte2->hilic_node:f1 Partitioning & H-Bonding analyte2->mmc_node:f2 Minimal Interaction

Caption: Analyte interaction mechanisms in different LC modes.

References

  • Fiofola, A. et al. (2015). Chromatographic methods for analysis of triazine herbicides. Critical Reviews in Analytical Chemistry, 45(3), 226-40. [Link]

  • Dolan, J. W. & Snyder, L. R. (2010). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America. [Link]

  • Tekel', J. & Kovačičová, J. (1993). Study of the photodegradation of urea-type herbicides by capillary gas chromatography. Journal of Chromatography A, 643(1-2), 291-303. [Link]

  • Phenomenex. (2016). HILIC Explained: What It Is & How It Works. [Link]

  • Fiofola, A. et al. (2015). Chromatographic Methods for Analysis of Triazine Herbicides. ResearchGate. [Link]

  • Albanis, T. A. et al. (2000). Monitoring of Triazine and Phenylurea Herbicides in the Surface Waters of Greece. Journal of AOAC International, 83(1), 123-130. [Link]

  • Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]

  • Roemling, R. & Itoh, S. HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. LCGC Europe. [Link]

  • ECHA. N-(3,4-DICHLOROPHENYL)-N'-(4-METHOXY-6-METHYL-1,3,5-TRIAZIN-2-YL)UREA. [Link]

  • Syed, R. A. (2016). Investigation of factors affecting reverse-phase high performance liquid chromatography. VCU Scholars Compass. [Link]

  • D'Hondt, M. et al. (2014). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Pharmaceutical and Biomedical Analysis, 98, 283-294. [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]

  • Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. [Link]

  • Axion Labs. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]

  • ResearchGate. How can you separate a co-eluting more polar compound by HPLC?. [Link]

  • Gholizadeh, H. et al. (2010). Effect of urea on protein separation by ion-exchange chromatography. Acta Biochimica Polonica, 57(2), 163-166. [Link]

  • ResearchGate. N -(4Methoxy6-methyl-1,3,5-triazin-2-yl)- N -methyl-N′-(2,3,4-trifluorophenyl)urea | Request PDF. [Link]

  • Serna-Perez, R. et al. (2020). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PDA Journal of Pharmaceutical Science and Technology, 74(2), 224-231. [Link]

  • Quora. In reversed-phase HPLC which elutes first, polar or nor-polar? Why?. [Link]

  • ResearchGate. Will urea do harm to the HPLC column?. [Link]

  • Brose, S. et al. (2021). Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry. Food Additives & Contaminants: Part A, 38(5), 756-765. [Link]

  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. [Link]

  • GE Healthcare. Mixed Mode (MMC) and other Chromatography Procedures. [Link]

  • Cytiva. (2024). Fundamentals of mixed mode (multimodal) chromatography. [Link]

  • Wang, C. et al. (2024). Structural insights into the mechanisms of urea permeation and distinct inhibition modes of urea transporters. Nature Communications, 15(1), 1-14. [Link]

  • ResearchGate. (PDF) Mixed-Mode Chromatography. [Link]

  • Bio-Rad. Introduction to Multimodal or Mixed-Mode Chromatography. [Link]

  • IntechOpen. (2022). Perspective Chapter: Mixed-Mode Chromatography. [Link]

Sources

Optimization

Troubleshooting incomplete derivatization of Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-

Technical Support Center: Troubleshooting Incomplete Derivatatization of Metsulfuron-methyl Prepared by the Senior Application Scientist Team Welcome to the technical support center for the analytical derivatization of U...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Incomplete Derivatatization of Metsulfuron-methyl

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the analytical derivatization of Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-, known commercially as Metsulfuron-methyl. This guide is designed for researchers, scientists, and drug development professionals who utilize derivatization techniques for the chromatographic analysis of this compound.

Metsulfuron-methyl is a potent sulfonylurea herbicide widely used in agriculture.[1][2] Its analysis is critical for environmental monitoring, food safety, and residue studies. Due to its low volatility and thermal instability, direct analysis by gas chromatography (GC) is challenging.[3][4] Derivatization, typically through methylation, is a crucial step to convert the polar urea functional group into a more volatile and thermally stable derivative suitable for GC analysis.[3][4] This guide provides in-depth troubleshooting for common issues encountered during this derivatization process.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format to help you quickly identify and resolve issues in your workflow.

Q1: Why is the yield of my derivatized Metsulfuron-methyl peak low, while a large peak for the parent compound remains?

This is the most common sign of an incomplete reaction. Several factors can contribute to this issue. Let's break down the potential causes and solutions.

Potential Cause 1: Suboptimal Reaction Conditions The kinetics of the derivatization reaction are highly dependent on temperature, time, and pH.

  • Explanation: Methylation of the urea nitrogen is a nucleophilic substitution reaction. Insufficient time or temperature will not provide the necessary activation energy for the reaction to proceed to completion. The stability of Metsulfuron-methyl is also pH-dependent; it degrades more rapidly under acidic conditions.[5][6][7]

  • Solution:

    • Verify Reaction Time and Temperature: For methylation with an agent like diazomethane, a reaction time of up to 24 hours may be necessary for optimal derivatization.[3] Ensure your incubation is carried out at the temperature specified in your validated protocol.

    • Control pH: Metsulfuron-methyl is more stable at neutral to alkaline pH.[5] Ensure your sample extract and reaction mixture are buffered appropriately to prevent degradation of the parent compound before derivatization can occur.

    • Reagent Concentration: An insufficient molar excess of the derivatizing agent will lead to an incomplete reaction. Ensure the concentration of your methylating agent is adequate to drive the reaction to completion.

Potential Cause 2: Reagent Degradation Derivatizing agents, such as diazomethane or trimethylsilyl (TMS) reagents, can be unstable.

  • Explanation: Diazomethane is notoriously unstable and must be freshly prepared. Silylating agents are highly sensitive to moisture and will be hydrolyzed if exposed to water in solvents or on glassware, rendering them inactive.[8]

  • Solution:

    • Use Fresh Reagents: Always use freshly prepared derivatizing agents. For silylating agents, use anhydrous solvents and ensure all glassware is thoroughly dried.

    • Proper Storage: Store derivatization reagents according to the manufacturer's instructions, typically under an inert atmosphere and at low temperatures.[9]

Potential Cause 3: Matrix Effects Components of the sample matrix (e.g., soil, water, plant tissue) can interfere with the reaction.[10][11]

  • Explanation: Co-extracted matrix components can compete for the derivatizing agent, quench the reaction, or coat the active sites of the analyte. This is a significant challenge in complex environmental or biological samples.[12]

  • Solution:

    • Improve Sample Cleanup: Incorporate an additional solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove interfering compounds before derivatization.[13][14]

    • Use Matrix-Matched Standards: Prepare your calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as your samples. This helps to compensate for consistent matrix effects.[10]

ParameterRecommended ConditionRationale
Reaction Time 12-24 hoursAllows the reaction to proceed to completion, especially with sterically hindered sites.[3]
Temperature 25-55°CBalances reaction rate with the thermal stability of the analyte and reagent.[15]
pH Neutral to AlkalineMaximizes the stability of Metsulfuron-methyl.[5][6]
Solvent AnhydrousPrevents hydrolysis of moisture-sensitive derivatizing agents.[8]

Table 1: Key parameters for optimizing Metsulfuron-methyl derivatization.

Q2: I'm observing multiple derivative peaks for Metsulfuron-methyl. Is this normal?

Observing multiple peaks can indicate side reactions or the formation of different derivatized products.

  • Explanation: Metsulfuron-methyl has multiple active hydrogens (on the urea and sulfonamide groups). Depending on the strength of the derivatizing agent and the reaction conditions, you may form mono- and di-substituted products. For instance, diazomethane can produce a dimethyl derivative.[3][4] Overly harsh conditions can also lead to the degradation of the parent compound into products that are then derivatized.

  • Solution:

    • Standardize Reaction Conditions: Tightly control the reaction time, temperature, and reagent concentration to favor the formation of a single, stable derivative. A longer reaction time may be required to push the equilibrium towards a single, fully derivatized product.[3]

    • Confirm Peak Identity: Use a mass spectrometer (MS) detector to identify the molecular weight of the compounds corresponding to each peak. This will confirm if you are seeing mono- and di-methylated species or degradation products.

    • Adjust Reagent Strength: If you are using a very strong silylating agent like MSTFA, you might be derivatizing multiple sites.[8] Consider a milder reagent if a single derivative is desired and sufficient for your analytical needs.

Frequently Asked Questions (FAQs)

Q1: What is the most common derivatization approach for Metsulfuron-methyl for GC analysis? Methylation is the most common and effective method. This is often achieved using diazomethane to form a stable dimethyl derivative, which has excellent chromatographic properties.[3][4] Other alkylating agents can also be used.

Q2: How does the sample matrix (e.g., soil, water, plant tissue) affect derivatization? The sample matrix can have a significant impact. Co-extracted organic matter, humic acids in soil, or pigments in plants can consume the derivatizing reagent or interfere with the reaction.[7][16] This is why a robust sample cleanup procedure, often involving Solid-Phase Extraction (SPE), is a critical prerequisite for successful derivatization.[3][13][14]

Q3: My calibration curve for the derivatized analyte is non-linear. How can I fix this? Non-linearity often points to inconsistent derivatization efficiency across your concentration range. At lower concentrations, there may be enough reagent for complete derivatization, but at higher concentrations, the reagent may become the limiting factor. Ensure you are using a sufficient excess of the derivatizing agent for all calibration points. Also, consider detector saturation at the high end of your curve.

Q4: Can I use this derivatization method for other sulfonylurea herbicides? Yes, methylation and other alkylation techniques are common for the analysis of many sulfonylurea herbicides, as they share the same core functional group that is problematic for direct GC analysis.[17][18] However, the optimal reaction conditions may vary for different compounds, so method validation is required for each analyte.

Visualizations & Protocols

Diagram: Troubleshooting Workflow for Incomplete Derivatization

TroubleshootingWorkflow start Start: Low Derivative Peak, High Parent Peak check_conditions Review Reaction Conditions (Time, Temp, pH) start->check_conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok check_reagents Evaluate Reagent Quality reagents_ok Reagents Fresh & Anhydrous? check_reagents->reagents_ok check_cleanup Assess Sample Cleanup & Matrix Effects cleanup_ok Cleanup Sufficient? check_cleanup->cleanup_ok conditions_ok->check_reagents Yes optimize_conditions Action: Optimize Time/Temp Adjust pH conditions_ok->optimize_conditions No reagents_ok->check_cleanup Yes prepare_reagents Action: Use Fresh Reagents Ensure Anhydrous Conditions reagents_ok->prepare_reagents No improve_cleanup Action: Enhance SPE/LLE Use Matrix-Matched Standards cleanup_ok->improve_cleanup No end_success Problem Resolved cleanup_ok->end_success Yes optimize_conditions->check_conditions prepare_reagents->check_reagents improve_cleanup->check_cleanup

Caption: A logical workflow to diagnose and solve incomplete derivatization.

Diagram: Methylation of Metsulfuron-methyl

DerivatizationReaction cluster_0 Metsulfuron-methyl (Parent Compound) cluster_1 Diazomethane (Reagent) cluster_2 Dimethylated Derivative metsulfuron product Structure of the dimethylated product confirmed by GC-MS. (Conceptual representation) metsulfuron->product Methylation reagent reagent->product

Caption: The conversion of Metsulfuron-methyl to its dimethylated derivative.

References

  • Gas Chromatographic Method for Residue Analysis of Metsulfuron Methyl from Soil. (2011). SpringerLink. [Link]

  • FAO Specifications and Evaluations for Agricultural Pesticides - Metsulfuron-methyl. (2000). Food and Agriculture Organization of the United Nations. [Link]

  • Metsulfuron-methyl. Department of Natural Resources and Environment Tasmania. [Link]

  • What Is Metsulfuron-methyl and Why It's Widely Used in Agriculture. (2025). LinkedIn. [Link]

  • Metsulfuron-methyl. Wikipedia. [Link]

  • Gas chromatographic method for residue analysis of metsulfuron methyl from soil. (2011). PubMed. [Link]

  • Analysis of Metsulfuron-methyl in Soil by Liquid Chromatography/Tandem Mass Spectrometry. Application to a Field Dissipation Study. (1999). ACS Publications. [Link]

  • Analysis of metsulfuron-methyl in soil by liquid chromatography/tandem mass spectrometry. Application to a field dissipation study. (1999). PubMed. [Link]

  • Metsulfuron-methyl 441. CIPAC. [Link]

  • Metsulfuron-methyl (Ref: DPX T6376). AERU, University of Hertfordshire. [Link]

  • Metsulfuron-methyl. PubChem. [Link]

  • Metsulfuron Methyl. (2008). Government of Canada Publications. [Link]

  • Environmental Chemistry Methods: Iodosulfuron + Metsulfuron methyl; 451087-22. German Federal Office of Consumer Protection and Food Safety. [Link]

  • Matrix effects in pesticide residue analysis in various vegetable samples. (2019). Chinese Journal of Pesticide Science. [Link]

  • Degradation of Triazine-2-14C Metsulfuron–Methyl in Soil from an Oil Palm Plantation. PLOS ONE. [Link]

  • Metsulfuron-methyl. Australian Drinking Water Guidelines. [Link]

  • Evaluation of Matrix Effects and Exploration of Representative Agricultural Matrices for LC-MS/MS-Based Pesticide Residue Analysis. ResearchGate. [Link]

  • Matrix effect in pesticide analysis by ultra fast liquid chromatography coupled to mass spectrometry. (2012). SciELO. [Link]

  • The evaluation of matrix effects in pesticide multi-residue methods via matrix fingerprinting using liquid chromatography electrospray high-resolution mass spectrometry. RSC Publishing. [Link]

  • Trace Analysis of Sulfonylurea Herbicides in Water. ACS Publications. [Link]

  • Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023). MDPI. [Link]

  • Derivatizing Reagents For Detection Of Organic Compounds By HPLC. ResearchGate. [Link]

  • Optimization of derivatization procedure and gas chromatography–mass spectrometry method for determination of bensulfuron-methyl herbicide residues in water. (2015). FAO AGRIS. [Link]

  • Determination of Sulfonylurea Herbicides in Grains by Capillary Electrophoresis. AOAC INTERNATIONAL. [Link]

  • SOLID-PHASE EXTRACTION FOLLOWED BY HPLC/DAD FOR DETERMINATION OF SULFONYLUREA HERBICIDE IN SOIL. ResearchGate. [Link]

  • Derivatization reagents for GC. Macherey-Nagel. [Link]

  • Method for rapidly determining amount of urea in white spirit by means of gas chromatogram-mass spectrum.
  • Confirmation and Quantitation of Selected Sulfonylurea, Imidazolinone, and Sulfonamide Herbicides in Surface Water Using Electrospray LC/MS. ACS Publications. [Link]

  • Methylation troubleshooting. Protocol Online. [Link]

  • A Review on Recent Innovations of Pretreatment and Analysis Methods for Sulfonylurea Herbicides. (2022). Taylor & Francis Online. [Link]

  • Analytical Method for the Determination of Metsulfuron methyl and Metabolites in Water Using LC/MS/MS. United States Environmental Protection Agency. [Link]

  • Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. J-STAGE. [Link]

  • Simple, selective, and sensitive measurement of urea in body fluids of mammals by reversed-phase ultra-fast liquid chromatography. (2012). Czech Journal of Animal Science. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating LC-MS/MS Methods for the Quantification of Metsulfuron-methyl

This guide provides a comprehensive framework for the validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea, commonly know...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea, commonly known as Metsulfuron-methyl. Intended for researchers, scientists, and drug development professionals, this document delves into the critical validation parameters, compares common analytical strategies, and is grounded in authoritative regulatory guidelines to ensure scientific integrity and data reliability.

Metsulfuron-methyl is a potent sulfonylurea herbicide, and its accurate quantification in various matrices (e.g., soil, water, plasma, plant tissues) is crucial for environmental monitoring, food safety, and toxicokinetic studies.[1][2] LC-MS/MS stands as the gold standard for this task due to its exceptional sensitivity and selectivity.[3][4] However, a robust and reliable method is contingent upon a thorough validation process that demonstrates its fitness for purpose.[5][6]

This guide is structured to explain the causality behind experimental choices, adhering to the principles outlined by global regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][7][8][9]

The Method Validation Framework: Core Parameters

A bioanalytical method validation serves to demonstrate that the analytical procedure is reliable and reproducible for its intended use.[3][5] The framework for this validation is built upon several key performance characteristics, as mandated by guidelines like the FDA's Bioanalytical Method Validation (BMV) Guidance and the ICH M10 guideline.[3][7][8]

The following diagram illustrates the logical flow of the validation process, starting from initial method setup to the final assessment of method robustness.

Caption: Logical workflow for LC-MS/MS method validation.

Comparison of Sample Preparation Strategies

The choice of sample preparation is critical and directly impacts method performance, particularly concerning recovery and matrix effects.[10][11] Metsulfuron-methyl analysis often involves complex matrices like soil, crude palm oil, or wheat straw.[1][12][13] Here, we compare three common techniques:

Technique Principle Pros Cons Best Suited For
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins from a biological fluid sample.Fast, simple, inexpensive.Non-selective, high risk of matrix effects (ion suppression/enhancement).[10]High-throughput screening, simple matrices.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases based on its relative solubility.Cleaner extracts than PPT, can remove salts and phospholipids.Labor-intensive, requires large volumes of organic solvents.Matrices with high salt or lipid content.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while matrix components are washed away. Elution with a small volume of solvent.Provides the cleanest extracts, high concentration factor, minimizes matrix effects.[14]More expensive, requires method development to optimize sorbent and solvents.Complex matrices (soil, tissue, food), low concentration samples.[1][13]
QuEChERS "Quick, Easy, Cheap, Effective, Rugged, and Safe." Involves an extraction/partitioning step followed by dispersive SPE (d-SPE) for cleanup.High throughput, effective for a wide range of pesticides in food/agricultural matrices.[12][15]May require optimization for specific analyte/matrix combinations to achieve desired cleanliness.[16]Multi-residue analysis in food and agricultural samples like wheat or strawberries.[12][17][18]

Scientist's Insight: For quantifying Metsulfuron-methyl at trace levels in complex environmental or food matrices, SPE or a well-optimized QuEChERS method is highly recommended.[12][14] While PPT is faster, the risk of significant ion suppression from co-eluting matrix components can compromise data accuracy and precision, a well-documented challenge in LC-MS/MS analysis.[10][11][19]

Experimental Protocols & Acceptance Criteria

The following sections provide step-by-step protocols grounded in regulatory expectations.[3][7][9] Acceptance criteria are primarily based on the FDA and ICH M10 guidelines.

Selectivity and Specificity

Objective: To demonstrate that the method can unequivocally measure the analyte in the presence of endogenous matrix components, metabolites, or other potential interferences.

Protocol:

  • Analyze at least six blank matrix samples from individual sources (e.g., six different lots of soil or plasma).

  • Analyze a blank sample spiked only with the internal standard (IS).

  • Analyze a blank sample spiked with Metsulfuron-methyl at the Lower Limit of Quantification (LLOQ).

  • Acceptance Criteria: The response of interfering peaks in the blank samples at the retention time of Metsulfuron-methyl and the IS should be less than 20% of the LLOQ response and less than 5% of the IS response, respectively.[7][8]

Linearity, Calibration Curve, and Sensitivity

Objective: To establish the relationship between instrument response and known concentrations of the analyte and to define the effective quantification range.

Protocol:

  • Prepare a calibration curve using a blank matrix spiked with at least six to eight non-zero concentrations (standards).

  • The range must encompass the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).

  • Analyze the calibration curve over at least three independent runs.

  • Use a weighted (e.g., 1/x or 1/x²) linear regression analysis to plot the peak area ratio (analyte/IS) against the nominal concentration.

  • LLOQ Determination: The LLOQ is the lowest standard on the calibration curve. The analyte response at the LLOQ should be at least 5 times the response of a blank sample.[1]

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • The back-calculated concentration of each standard must be within ±15% of the nominal value (±20% for the LLOQ).

    • At least 75% of the standards must meet this criterion, including the LLOQ and ULOQ.[8][20]

Accuracy and Precision

Objective: To determine the closeness of measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

Protocol:

  • Prepare Quality Control (QC) samples in the matrix at a minimum of four concentration levels: LLOQ, Low QC (≤3x LLOQ), Medium QC, and High QC (≥75% of ULOQ).

  • Intra-day (Within-run): Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-day (Between-run): Analyze the QC replicates on at least three different days.

  • Acceptance Criteria:

    • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ). This is often expressed as %Bias or Relative Error (%RE).

    • Precision: The coefficient of variation (%CV) or relative standard deviation (%RSD) should not exceed 15% (20% at the LLOQ).[7][8][20]

Example Data Summary Table:

QC LevelNominal (ng/mL)NMean Measured (ng/mL)Accuracy (%Bias)Precision (%CV)
LLOQ 1.050.95-5.0%11.2%
Low QC 2.552.60+4.0%8.5%
Mid QC 50.0551.5+3.0%6.1%
High QC 80.0578.9-1.4%4.9%
Matrix Effect Assessment

Objective: To evaluate the suppression or enhancement of analyte ionization caused by co-eluting matrix components.[10][11][19] This is a critical parameter in ESI-based LC-MS/MS.

Protocol:

  • Prepare three sets of samples at Low and High QC concentrations:

    • Set A: Analyte spiked in a pure solution (neat standard).

    • Set B: Blank matrix extract spiked with the analyte post-extraction.

    • Set C: Analyte spiked into the matrix before extraction (standard QC samples).

  • Calculate the Matrix Factor (MF) and Recovery.

Caption: Calculation relationships for Matrix Effect and Recovery.

Acceptance Criteria:

  • The IS-normalized Matrix Factor (MF of analyte / MF of IS) should be consistent across at least 6 lots of matrix.

  • The %CV of the IS-normalized MF should be ≤15%. This demonstrates that while a matrix effect may exist, the internal standard effectively corrects for it.[7][8]

Stability

Objective: To evaluate the chemical stability of Metsulfuron-methyl in the biological matrix under specific conditions and time periods encountered during sample handling, storage, and analysis. Metsulfuron-methyl is known to degrade more rapidly under acidic conditions.[21]

Protocol & Acceptance Criteria: Analyze QC samples (Low and High) after exposure to various conditions. The mean concentration of the stability samples must be within ±15% of the nominal concentration.

  • Freeze-Thaw Stability: Samples are frozen and thawed for at least three cycles.

  • Short-Term (Bench-Top) Stability: Samples are kept at room temperature for a period reflecting typical sample handling time (e.g., 4-24 hours).

  • Long-Term Stability: Samples are stored frozen (e.g., at -20°C or -80°C) for a duration longer than the expected sample storage time in a study.

  • Stock Solution Stability: Stability of the analyte in its storage solvent at room and refrigerated/frozen temperatures.

Conclusion

Validating an LC-MS/MS method for Metsulfuron-methyl is a rigorous, multi-faceted process that is essential for generating reliable and defensible data. This guide provides a framework that emphasizes not only the "how" but also the "why" of each validation step. By carefully selecting sample preparation techniques to mitigate matrix effects and by systematically evaluating selectivity, linearity, accuracy, precision, and stability against internationally recognized criteria, researchers can develop a truly robust quantitative method. Adherence to these principles ensures that the data generated can confidently support critical decisions in environmental safety, food quality control, and regulatory submissions.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Zhang, K. (2020). Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. Restek Resource Hub. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Journal of the Food Hygienic Society of Japan. (N/A). Investigation of matrix effects by crops and their compensation methods in a multiresidue analysis using LC-MS/MS. [Link]

  • U.S. Environmental Protection Agency. (N/A). Analytical Method for the Determination of Metsulfuron methyl and Metabolites in Water Using LC/MS/MS. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • MDPI. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. [Link]

  • U.S. Department of Health and Human Services. (N/A). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • European Medicines Agency. (2019). ICH guideline M10 Step2b on bioanalytical method validation. [Link]

  • ACS Publications. (2015). Effect of Sample Dilution on Matrix Effects in Pesticide Analysis of Several Matrices by Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ACS Publications. (N/A). Analysis of Metsulfuron-methyl in Soil by Liquid Chromatography/Tandem Mass Spectrometry. Application to a Field Dissipation Study. [Link]

  • CoLab. (N/A). Method Validation and Residue Analysis of Mesosulfuron-Methyl and Diflufenican in Wheat Field Trial by Liquid Chromatography with Tandem Mass Spectrometry. [Link]

  • PubMed. (2005). High-performance liquid chromatography-tandem mass spectrometry method for quantifying sulfonylurea herbicides in human urine: reconsidering the validation process. [Link]

  • Malaysian Journal of Analytical Sciences. (2021). DETERMINATION OF METSULFURON METHYL IN CRUDE PALM OIL USING LIQUID CHROMATOGRAPHY TRIPLE QUADRUPOLE MASS SPECTROMETER. [Link]

  • ResearchGate. (2022). Method Validation and Residue Analysis of Mesosulfuron-Methyl and Diflufenican in Wheat Field Trial by Liquid Chromatography with Tandem Mass Spectrometry. [Link]

  • Food and Agriculture Organization of the United Nations. (2000). FAO SPECIFICATIONS AND EVALUATIONS. [Link]

  • Food and Agriculture Organization of the United Nations. (2000). FAO SPECIFICATIONS AND EVALUATIONS. [Link]

  • ResearchGate. (2025). Dispersive Solid–Liquid Extraction Coupled with LC-MS/MS for the Determination of Sulfonylurea Herbicides in Strawberries. [Link]

  • EXTOXNET. (N/A). METSULFURON-METHYL. [Link]

  • Food and Agriculture Organization of the United Nations. (2000). FAO Specifications and Evaluations for Agricultural Pesticides - Metsulfuron-methyl. [Link]

  • ADAMA. (2019). METSULFURON SDS. [Link]

  • ACS Publications. (N/A). Confirmation and Quantitation of Selected Sulfonylurea, Imidazolinone, and Sulfonamide Herbicides in Surface Water Using Electrospray LC/MS. [Link]

  • MDPI. (2019). Dispersive Solid–Liquid Extraction Coupled with LC-MS/MS for the Determination of Sulfonylurea Herbicides in Strawberries. [Link]

  • ACS Publications. (N/A). Trace Analysis of Sulfonylurea Herbicides in Water: Extraction and Purification by a Carbograph 4 Cartridge, Followed by Liquid Chromatography with UV Detection, and Confirmatory Analysis by an Electrospray/Mass Detector. [Link]

  • ACS Publications. (N/A). LC/MS Analysis of 4-Methoxy-6-methyl-1,3,5-triazin-2-yl-Containing Sulfonylurea Herbicides in Soil. [Link]

  • ResearchGate. (2006). N -(4Methoxy6-methyl-1,3,5-triazin-2-yl)- N -methyl-N′-(2,3,4-trifluorophenyl)urea. [Link]

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Comparative

A Senior Application Scientist's Guide to Analytical Method Validation for Metsulfuron-methyl

This guide provides an in-depth comparison of analytical method validation for Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-, commercially known as Metsulfuron-methyl. Designed for researchers, scientists, and drug de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of analytical method validation for Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-, commercially known as Metsulfuron-methyl. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural checklists to explore the causality behind experimental choices. We will ground our discussion in the authoritative standards set by the International Council for Harmonisation (ICH), primarily the Q2(R2) guidelines, to ensure a self-validating and trustworthy framework.[1][2]

Metsulfuron-methyl is a pre- and post-emergence sulfonylurea herbicide used to control broadleaf weeds.[3] Its mode of action involves inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for amino acid biosynthesis in plants.[4] Accurate quantification of this active ingredient in formulations, environmental samples, and agricultural products is critical for ensuring efficacy, safety, and regulatory compliance. Therefore, a rigorously validated analytical method is not merely a procedural step but the foundation of reliable data.

This guide will use a common and robust analytical technique, High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection, as a practical case study to illustrate the validation principles. We will compare the performance of this method against the stringent acceptance criteria defined by international regulatory bodies.

Chapter 1: The Regulatory Framework: Core Principles of Method Validation

The objective of any analytical procedure validation is to demonstrate through empirical evidence that the method is "fit for the intended purpose".[2] The ICH Q2(R2) and related FDA and EMA guidelines provide a harmonized framework for this process, outlining the specific performance characteristics that must be evaluated.[1][5][6] These characteristics are not independent; they form an interconnected system that, when evaluated comprehensively, provides a high degree of assurance in the method's reliability.

The validation process can be visualized as a logical workflow where each step builds upon the last to create a complete picture of the method's performance.

cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters (ICH Q2) Dev Initial Method Development Specificity Specificity & Selectivity Dev->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Validated Validated Method for Routine Use Robustness->Validated

Caption: The logical workflow of analytical method validation.

The core validation characteristics as defined by ICH are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[7]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[7]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility.[7]

  • Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[8]

Chapter 2: A Comparative Case Study: HPLC-UV Method for Metsulfuron-methyl Assay

We will now detail the validation of a reversed-phase HPLC-UV method for the assay of Metsulfuron-methyl in a technical concentrate (TC) formulation. This method is based on established procedures, such as those recognized by CIPAC (Collaborative International Pesticides Analytical Council).[10][11]

Caption: Key identifiers for Metsulfuron-methyl.

Detailed Experimental Protocol

This protocol is designed for determining the purity of Metsulfuron-methyl active ingredient.

Reagents and Materials:

  • Metsulfuron-methyl reference standard (purity >99.5%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (85%, analytical grade)

  • Metsulfuron-methyl technical concentrate (TC) sample

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of Metsulfuron-methyl reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (the diluent).

  • Sample Solution (approx. 100 µg/mL): Accurately weigh an amount of TC sample equivalent to about 100 mg of Metsulfuron-methyl into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution. Allow to cool to room temperature, dilute to volume with diluent, and mix well. From this, perform a 1-in-10 dilution by transferring 10 mL into a 100 mL volumetric flask and diluting to volume with the diluent.

  • Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection.

Chromatographic Conditions:

  • Instrument: HPLC system with UV/Vis or Diode Array Detector (DAD).

  • Column: Reversed-phase C8, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Water:Acetonitrile (65:35 v/v), with the aqueous phase adjusted to pH 3 with phosphoric acid.[10]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.[10][11]

  • Injection Volume: 10 µL.

Validation Performance & Comparison Against ICH Guidelines

The following sections present the experimental approach, representative data, and a direct comparison to ICH acceptance criteria for each validation parameter.

1. Specificity

  • Experimental Rationale: To prove the method can differentiate Metsulfuron-methyl from potential interferences, we analyze a blank (diluent), a placebo (formulation matrix without the active ingredient), the reference standard, and a spiked placebo sample. A DAD is used to assess peak purity.

  • Data Summary & Comparison:

Sample AnalyzedMetsulfuron-methyl Peak Observed?Peak Purity IndexICH Acceptance CriteriaResult
Blank (Diluent)No interfering peaks at RTN/ANo significant interference at the analyte's retention time.[7]Pass
Placebo MatrixNo interfering peaks at RTN/ANo significant interference at the analyte's retention time.[7]Pass
Reference StandardSharp, symmetric peak> 0.999Peak should be pure and spectrally homogeneous.Pass
Spiked SampleSharp, symmetric peak> 0.999The analyte peak should be well-resolved from any other peaks.[8]Pass

2. Linearity & Range

  • Experimental Rationale: Linearity is demonstrated by preparing and analyzing a series of at least five concentrations of the reference standard. For an assay, the range is typically 80% to 120% of the target test concentration.[9] Here, we test from 50 µg/mL to 150 µg/mL (50% to 150% of the 100 µg/mL target).

  • Data Summary & Comparison:

Concentration (µg/mL)Peak Area (mAU*s)
50489500
80785100
100982300
1201179800
1501475500
Statistical Analysis Result
Correlation Coefficient (r²) 0.9998
Y-intercept -1500
ICH Acceptance Criteria r² ≥ 0.999 is typically expected.[12]
Result Pass

3. Accuracy

  • Experimental Rationale: Accuracy is assessed by applying the method to a sample matrix spiked with known amounts of the analyte at different concentration levels across the specified range (e.g., 80%, 100%, and 120%). The % recovery is then calculated.

  • Data Summary & Comparison:

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80% (n=3)80.079.599.4%
100% (n=3)100.0100.8100.8%
120% (n=3)120.0119.199.3%
Average Recovery 99.8%
ICH Acceptance Criteria For an assay of a drug substance, recovery is typically expected to be within 98.0% - 102.0%.[8]
Result Pass

4. Precision

  • Experimental Rationale: Precision is evaluated at two levels:

    • Repeatability (Intra-assay): Analysis of a minimum of six replicate samples at 100% of the test concentration during the same analytical run.[7]

    • Intermediate Precision: The effect of random events is evaluated by varying factors like analysts, days, or equipment.

  • Data Summary & Comparison:

Precision LevelParameterResult (Assay %)RSD (%)ICH Acceptance CriteriaResult
Repeatability Analyst 1, Day 1 (n=6)99.8, 100.2, 99.5, 100.5, 99.9, 100.10.35%RSD ≤ 1.0% for a drug substance assay.Pass
Intermediate Analyst 2, Day 2 (n=6)99.2, 99.8, 100.1, 99.4, 99.9, 100.50.48%RSD should demonstrate the procedure's consistency. Typically ≤ 2.0%.Pass

5. LOQ & LOD

  • Experimental Rationale: While not strictly required for a simple assay method well above trace levels, determining the LOQ and LOD is good practice. They are typically determined based on the signal-to-noise ratio (S/N) of the chromatogram (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.

  • Data Summary & Comparison:

ParameterS/N ApproachResultICH Acceptance CriteriaResult
LOD 3.3 x (StDev of Intercept / Slope)0.05 µg/mLThe limit should be determined and justified.Pass
LOQ 10 x (StDev of Intercept / Slope)0.15 µg/mLThe limit should be determined and justified with acceptable precision and accuracy.[13]Pass

6. Robustness

  • Experimental Rationale: Small, deliberate changes are made to the method parameters to assess its reliability.

  • Data Summary & Comparison:

Parameter VariedVariationImpact on Results (% Assay)ICH Acceptance CriteriaResult
Flow Rate ± 0.1 mL/min< 0.8% changeSystem suitability parameters should remain within acceptable limits.[8]Pass
Column Temp. ± 2 °C< 0.5% changeThe analysis should remain reliable.Pass
Mobile Phase pH ± 0.2 units< 1.0% changeThe results should not be significantly affected.Pass

Chapter 3: Alternative & Advanced Methodologies

While HPLC-UV is a workhorse for routine assays, other techniques offer advantages for specific applications.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS): This is the gold standard for trace-level quantification, especially in complex environmental matrices like soil or water. Its superior selectivity and sensitivity allow for Limits of Quantitation in the sub-parts-per-billion (ppb) range (e.g., 0.05 - 0.2 µg/kg).[13][14] This makes it indispensable for residue analysis and environmental fate studies.

  • Gas Chromatography (GC): GC methods for sulfonylureas like Metsulfuron-methyl are less common. Due to the thermal instability of the molecule, a derivatization step (e.g., methylation) is required prior to analysis, adding complexity and potential variability to the procedure.[15]

Conclusion

This guide demonstrates that the validation of an analytical method for Metsulfuron-methyl is a systematic process of risk assessment and experimental verification. By grounding the validation plan in the principles of the ICH Q2(R2) guideline, we can build a comprehensive data package that proves an HPLC-UV method is specific, linear, accurate, precise, and robust for its intended purpose. The presented case study, with its detailed protocols and data comparison tables, serves as a practical blueprint for scientists in the field. The choice of analytical technique, whether the robust HPLC-UV for assays or the highly sensitive LC/MS/MS for trace analysis, must always be justified and proven "fit for purpose" through this rigorous validation framework.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA . U.S. Food and Drug Administration. Available at: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA . U.S. Food and Drug Administration. Available at: [Link]

  • FDA Guidance on Analytical Method Validation . U.S. Food and Drug Administration. Available at: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA . U.S. Food and Drug Administration. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA . European Medicines Agency. Available at: [Link]

  • Simultaneous determination of urea herbicides in water and soil samples based on second-order photoinduced fluorescence data . Royal Society of Chemistry. Available at: [Link]

  • Metsulfuron-methyl in freshwater - Technical brief . Water Quality Australia. Available at: [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 . European Compliance Academy. Available at: [Link]

  • ICH Q2(R1) Analytical Method Validation . Scribd. Available at: [Link]

  • High-Pressure Liquid Chromatographic Analysis of Urea Herbicides in Foods . Journal of the AOAC. Available at: [Link]

  • Quality Guidelines - ICH . International Council for Harmonisation. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . European Compliance Academy. Available at: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. Available at: [Link]

  • FAO Specifications and Evaluations for Agricultural Pesticides - Metsulfuron-methyl . Food and Agriculture Organization of the United Nations. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA . European Medicines Agency. Available at: [Link]

  • Guideline Bioanalytical method validation - EMA . European Medicines Agency. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide . ResearchGate. Available at: [Link]

  • Metsulfuron-methyl - Australian Drinking Water Guidelines . National Health and Medical Research Council. Available at: [Link]

  • Metsulfuron-methyl - Department of Natural Resources and Environment Tasmania . Tasmanian Government. Available at: [Link]

  • Metsulfuron-methyl | C14H15N5O6S | CID 52999 . PubChem, National Center for Biotechnology Information. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) . International Council for Harmonisation. Available at: [Link]

  • Simultaneous determination of urea herbicides in water and soil samples based on second-order photoinduced fluorescence data . Royal Society of Chemistry. Available at: [Link]

  • Analysis of Metsulfuron-methyl in Soil by Liquid Chromatography/Tandem Mass Spectrometry. Application to a Field Dissipation Study . Journal of Agricultural and Food Chemistry. Available at: [Link]

  • (PDF) Experimental design optimization of RP-HPLC method for simultaneous estimation of metsulfuron-methyl, chlorantraniliprole and chlorimuron-ethyl residues in stems of Oryza sativa . ResearchGate. Available at: [Link]

  • Multiresidue HPLC methods for phenyl urea herbicides in water . PubMed. Available at: [Link]

  • Determination of derivatized urea herbicides in water by solid-phase extraction, methylation and gas chromatography with a nitrogen–phosphorus detector . Semantic Scholar. Available at: [Link]

  • metsulfuron - methyl 441 . Collaborative International Pesticides Analytical Council (CIPAC). Available at: [Link]

  • Synthetic approach to iodosulfuron-methyl and metsulfuron-methyl metabolites and their application for water analysis . Royal Society of Chemistry. Available at: [Link]

  • Analytical Method for the Determination of Metsulfuron methyl and Metabolites in Water Using LC/MS/MS . U.S. Environmental Protection Agency. Available at: [Link]

  • Environmental Chemistry Methods: Iodosulfuron + Metsulfuron methyl; 451087-22 . U.S. Environmental Protection Agency. Available at: [Link]

  • FAO SPECIFICATIONS AND EVALUATIONS . Food and Agriculture Organization of the United Nations. Available at: [Link]

  • Gas Chromatographic Method for Residue Analysis of Metsulfuron Methyl from Soil . ResearchGate. Available at: [Link]

Sources

Validation

Comprehensive Comparison Guide: Standard Curve Validation Protocols for Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-

Executive Summary & Chemical Profiling Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)- (commonly referred to as 1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea) is a highly polar, critical degradation product and metaboli...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)- (commonly referred to as 1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea) is a highly polar, critical degradation product and metabolite of several widely utilized sulfonylurea herbicides, including metsulfuron-methyl and triasulfuron[1].

For researchers and drug development professionals conducting environmental risk assessments or pharmacokinetic profiling, the accurate quantification of this metabolite in complex matrices (e.g., agricultural soil, plant tissues, or biological fluids) presents a significant analytical challenge[2].

The Mechanistic Challenge:

  • Thermal Instability: The urea linkage is thermally labile, rendering traditional Gas Chromatography (GC) methods ineffective without complex, error-prone derivatization steps[1].

  • High Polarity: The combination of the triazine ring and the urea group results in poor retention on standard C18 stationary phases.

  • Matrix Suppression: Because it elutes in the highly polar region of the chromatogram, the analyte co-elutes with endogenous matrix components (like humic acids or phospholipids), leading to severe ion suppression in the Electrospray Ionization (ESI) source[3].

To overcome these challenges, selecting the correct standard curve validation protocol is paramount. This guide objectively compares three distinct validation methodologies, providing the causality behind experimental choices and a self-validating step-by-step protocol for the optimal approach.

Decision Matrix: Comparing Validation Protocols

When establishing a standard curve for this triazinylurea metabolite, analytical scientists typically choose between three protocols. The choice directly impacts regulatory compliance (e.g., ICH M10 or SANTE guidelines) and data integrity.

Comparison Root Standard Curve Validation Strategies Solvent Solvent-Based (HPLC-UV) Root->Solvent Low Cost Matrix Matrix-Matched (LC-MS/MS) Root->Matrix Gold Standard IDMS Isotope Dilution (LC-MS/MS) Root->IDMS Highest Accuracy S_Pro Not SANTE Compliant for trace levels Solvent->S_Pro Pros: Simple Cons: Matrix Effects M_Pro Meets ICH M10 & SANTE Guidelines Matrix->M_Pro Pros: Compensates Ion Suppression I_Pro Cost-Prohibitive for routine use IDMS->I_Pro Pros: Absolute Quantification

Caption: Decision matrix for standard curve validation strategies based on regulatory compliance.

Quantitative Performance Comparison
Validation ParameterProtocol A: Solvent-Based (HPLC-DAD)Protocol B: Matrix-Matched (LC-MS/MS)Protocol C: Isotope Dilution (LC-MS/MS)
Linear Dynamic Range 50 – 5,000 ng/mL0.5 – 500 ng/mL0.1 – 500 ng/mL
Limit of Quantitation (LLOQ) ~50 ng/mL0.5 ng/mL< 0.1 ng/mL
Matrix Effect Mitigation None (High risk of false negatives)High (Compensates via matrix curve)Complete (Absolute internal correction)
Accuracy (at LLOQ) ± 25%± 15%± 5%
Regulatory Compliance Poor for trace environmental analysisICH M10 / SANTE CompliantExceeds Guidelines (Gold Standard)
Cost per Sample LowMediumHigh (Due to custom SIL-IS synthesis)

Recommended Workflow: Matrix-Matched LC-MS/MS Validation

The following workflow illustrates the logical progression of the matrix-matched validation protocol, ensuring that matrix effects are isolated and accounted for during standard curve generation.

G Start Blank Matrix Collection Extract QuEChERS Extraction & Clean-up Start->Extract Spike Post-Extraction Spike (Analyte + IS) Extract->Spike LCMS LC-MS/MS Analysis (ESI+ MRM) Spike->LCMS Curve Matrix-Matched Calibration Curve LCMS->Curve Validate Evaluate Linearity, Accuracy & Precision Curve->Validate

Caption: Workflow for matrix-matched standard curve validation of triazinylurea metabolites.

Self-Validating Experimental Protocol

Objective: Establish a robust, regulatory-compliant calibration curve for Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)- in complex matrices (e.g., agricultural soil or plasma).

Phase 1: Stock Solution & System Suitability
  • Primary Stock Preparation: Dissolve 1.0 mg of the reference standard in 1.0 mL of LC-MS grade Acetonitrile:Water (50:50, v/v) to yield a 1 mg/mL stock.

    • Causality: The mixed organic/aqueous solvent prevents the precipitation of the highly polar urea linkage while maintaining compatibility with the LC mobile phase, preventing peak splitting upon injection[3].

  • System Suitability Test (SST): Inject a 10 ng/mL neat standard six consecutive times prior to running the curve.

    • Self-Validation Check: The system is only validated for use if the relative standard deviation (RSD) of the peak area is < 5% and the retention time drift is < 0.1 min.

Phase 2: Matrix Extraction (Modified QuEChERS)
  • Sample Aliquoting: Weigh 5.0 g of homogenized, analyte-free blank matrix (e.g., control soil) into a 50 mL centrifuge tube.

  • Acidified Extraction: Add 10 mL of Acetonitrile containing 1% Acetic Acid.

    • Causality: Acidification ensures the basic nitrogens of the triazine ring remain protonated, while the urea linkage remains neutral. This optimizes the analyte's partitioning into the organic phase during the subsequent salting-out step, preventing loss to the aqueous layer[6].

  • Salting Out: Add 4 g anhydrous MgSO4 and 1 g NaCl. Shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes.

  • Supernatant Collection: Transfer the organic supernatant to a clean tube for standard curve preparation.

Phase 3: Matrix-Matched Curve Construction
  • Post-Extraction Spiking: Aliquot 900 µL of the blank matrix extract into autosampler vials. Spike each vial with 100 µL of appropriate working standard solutions to generate an 8-point calibration curve (e.g., 0.5, 1, 5, 10, 25, 50, 100, 250 ng/mL).

    • Causality: Spiking after extraction ensures that the calibration curve strictly isolates and corrects for ESI ion suppression caused by co-extractants. If spiked before extraction, the curve would conflate matrix suppression with extraction recovery efficiency, violating SANTE guidelines[5].

  • Internal Standard Addition: Add 10 µL of a structural analog internal standard to all vials to correct for injection volume variability.

Phase 4: LC-MS/MS Acquisition & Validation
  • Chromatography: Inject 5 µL onto a Biphenyl LC column (e.g., 50 x 2.1 mm, 1.7 µm).

    • Causality: The biphenyl stationary phase provides π−π interactions with the triazine ring, offering superior retention and peak shape for this highly polar metabolite compared to traditional C18 columns[2].

  • Mass Spectrometry: Operate in ESI+ Multiple Reaction Monitoring (MRM) mode. Monitor the [M+H]+ precursor ion and its primary fragmentation transitions (e.g., the cleavage of the methoxy group).

  • Regulatory Validation (ICH M10): Calculate the back-calculated concentrations of the calibration standards using a linear regression model (1/x^2 weighting).

    • Self-Validation Check: The curve is mathematically valid only if ≥ 75% of the non-zero standards are within ±15% of their nominal concentration, and ±20% for the Lower Limit of Quantitation (LLOQ)[4].

References[1] Title: Analysis of the Sulfonylurea Herbicide Metsulfuron-Methyl and Its Metabolites in the Soil of Cereal Crops

Source: ResearchGate URL: [Link][2] Title: LC/MS Analysis of 4-Methoxy-6-methyl-1,3,5-triazin-2-yl-Containing Sulfonylurea Herbicides in Soil Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL: [Link][3] Title: Synthetic approach to iodosulfuron-methyl and metsulfuron-methyl metabolites and their application for water analysis Source: RSC Publishing (RSC Advances) URL: [Link][4] Title: ICH guideline M10 on bioanalytical method validation and study sample analysis Source: European Medicines Agency (EMA) URL: [Link][5] Title: Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021) Source: European Commission / EURL Pesticides URL: [Link][6] Title: Human health risk assessment of pesticide residues in vegetable and fruit samples in Gujarat State, India Source: National Institutes of Health (PMC) URL: [Link]

Sources

Comparative

Comparing in vivo and in vitro metabolism of Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-

Title : Comparative Guide: In Vivo vs. In Vitro Metabolism of Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)- Executive Summary As a Senior Application Scientist specializing in xenobiotic metabolism, I frequently evalu...

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Author: BenchChem Technical Support Team. Date: March 2026

Title : Comparative Guide: In Vivo vs. In Vitro Metabolism of Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-

Executive Summary

As a Senior Application Scientist specializing in xenobiotic metabolism, I frequently evaluate the biotransformation pathways of agrochemical intermediates. Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)- (CAS: 208252-67-9) is a critical transformation product derived from the cleavage of sulfonylurea herbicides such as [1] and [2]. Understanding its metabolic fate is paramount for environmental risk assessments and toxicological profiling. This guide objectively compares the performance and predictive value of in vivo mammalian models versus in vitro microsomal and microbial assays in mapping the metabolic degradation of this compound.

Mechanistic Causality in Metabolism

The chemical structure of this triazine urea dictates its metabolic susceptibility. The molecule features two primary sites of enzymatic attack:

  • The Methoxy Group : Highly susceptible to cytochrome P450 (CYP450)-mediated oxidative O-demethylation.

  • The Urea Bridge : Vulnerable to hydrolytic cleavage by amidases, particularly in microbial and in vitro soil models[3].

In in vivo mammalian systems, the intact compound is rapidly absorbed and extensively metabolized via O-demethylation before excretion[4]. Conversely, in vitro environmental models predominantly exhibit urea bridge cleavage, yielding the triazine amine[5].

Visualizing the Metabolic Pathways

Metabolism Parent Urea, N-(4-methoxy-6-methyl- 1,3,5-triazin-2-yl)- [Parent Metabolite] InVivo In Vivo Pathway (Hepatic CYP450s) Parent->InVivo Oxidation InVitro In Vitro / Soil Pathway (Microbial Amidases) Parent->InVitro Hydrolysis ODemethyl O-Demethyl Triazine Urea [Major In Vivo] InVivo->ODemethyl O-Demethylation Conjugate Phase II Conjugates (Glucuronides) InVivo->Conjugate Conjugation TriazineAmine Triazine Amine [Major In Vitro/Soil] InVitro->TriazineAmine Urea Cleavage

Metabolic pathways of the triazine urea derivative in vivo vs. in vitro.

Quantitative Data Comparison

To objectively evaluate these models, we must compare their kinetic outputs and primary metabolite yields. The table below synthesizes data across standard testing environments.

ParameterIn Vivo (Mammalian Model - Rat)In Vitro (Liver Microsomes - HLM/RLM)In Vitro (Soil Microbial Broth)Causality & Scientific Rationale
Primary Reaction O-DemethylationO-DemethylationUrea HydrolysisCYP450s dominate hepatic clearance; amidases dominate microbial degradation.
Major Metabolite O-Demethyl triazine ureaO-Demethyl triazine ureaTriazine amineIn vivo phase II conjugation rapidly clears the demethylated product[2].
Clearance Rate Rapid (T1/2 < 12 hours)Moderate (Intrinsic clearance dependent on NADPH)Slow (T1/2 > 14 days)Mammalian renal excretion is highly efficient for polar urea derivatives[4].
Mass Balance Recovery >95% in urine/feces>98% in assay matrix~85% (due to soil binding)Environmental matrices often sequester the compound via physical adsorption.

Self-Validating Experimental Protocols

Trustworthy metabolic data relies on self-validating experimental designs. Below are the optimized methodologies for conducting these comparative studies.

Protocol 1: In Vitro Microsomal Stability Assay

Objective: To determine the intrinsic clearance and CYP450-mediated O-demethylation rate.

  • Master Mix Preparation : Combine human or rat liver microsomes (0.5 mg/mL final protein concentration) with 0.1 M potassium phosphate buffer (pH 7.4). Causality: Maintaining physiological pH and pre-warming the mix to 37°C ensures that enzymes are in their optimal catalytic state before substrate introduction.

  • Substrate Addition : Spike Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)- to a final concentration of 1 µM. Keep organic solvent (e.g., DMSO) below 0.1% v/v. Causality: High solvent concentrations denature CYP450 enzymes, artificially lowering clearance rates.

  • Reaction Initiation : Add an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the reaction. Causality: A regenerating system provides a continuous supply of reducing equivalents, preventing the rapid cofactor depletion seen with single-bolus NADPH additions.

  • Time-Course Quenching : At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Ice-cold acetonitrile instantly precipitates microsomal proteins, halting the reaction to provide precise kinetic snapshots.

  • Validation Check : Run a minus-NADPH negative control. If degradation exceeds 5% in this control, chemical hydrolysis—not enzymatic metabolism—is occurring, invalidating the assay.

Protocol 2: In Vivo Pharmacokinetic Tracking (Mass Balance)

Objective: To map the systemic distribution and excretion profile in a mammalian model.

  • Radiolabeling : Synthesize the compound with a 14C label on the triazine ring. Causality: Labeling the stable triazine core ensures that even if the urea bridge is cleaved, all downstream metabolites remain detectable via liquid scintillation counting (LSC).

  • Dosing : Administer a single oral dose (e.g., 25 mg/kg) to Wistar rats housed in metabolic cages[4]. Causality: Metabolic cages allow for the absolute separation of urine and feces, preventing cross-contamination and ensuring accurate mass balance calculations.

  • Sample Collection & Extraction : Collect excreta at 12, 24, 48, and 72 hours. Subject samples to solid-phase extraction (SPE). Causality: SPE concentrates the analytes and removes endogenous salts that cause ion suppression during mass spectrometry.

  • Radio-HPLC and LC-MS/MS Analysis : Analyze the extracts using Radio-HPLC coupled with MS/MS. Causality: The radio-detector quantifies the exact molar ratio of each metabolite, while the MS/MS provides the structural elucidation (e.g., confirming the loss of 14 Da indicative of O-demethylation).

  • Validation Check : Total radioactive recovery must exceed 95%. A lower recovery indicates potential tissue sequestration or the formation of volatile metabolites, requiring further investigation.

Visualizing the Experimental Workflows

Workflow Setup Experimental Design Vivo In Vivo Model (Wistar Rats) Setup->Vivo Vitro In Vitro Model (Liver Microsomes) Setup->Vitro VivoDose 14C-Oral Dosing (Mass Balance) Vivo->VivoDose VitroInc NADPH Incubation (Enzyme Kinetics) Vitro->VitroInc VivoExt Urine/Feces Extraction VivoDose->VivoExt VitroExt Protein Precipitation VitroInc->VitroExt Analysis LC-MS/MS & Radio-HPLC VivoExt->Analysis VitroExt->Analysis

Comparative experimental workflow for in vivo and in vitro metabolism assays.

Conclusion

Both in vivo and in vitro methodologies are indispensable for a holistic understanding of Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)- metabolism. While in vitro microsomal assays provide rapid, high-throughput data on CYP450-mediated O-demethylation, in vivo models are essential for capturing the complete pharmacokinetic profile, including phase II conjugation and excretion dynamics. For environmental assessments, microbial in vitro assays remain the gold standard for predicting urea bridge cleavage and subsequent soil persistence[3].

References

  • National Center for Biotechnology Information. "Triasulfuron | C14H16ClN5O5S | CID 73282 - PubChem". PubChem. [Link]

  • RSC Publishing. "Synthetic approach to iodosulfuron-methyl and metsulfuron-methyl metabolites and their application for water analysis". RSC Advances. [Link]

  • Environmental Protection Agency (EPA). "Pesticide Petition for Tolerances for AGRICULTURAL COMMODITIES Thifensulfuron Methyl". Regulations.gov. [Link]

  • European Food Safety Authority (EFSA). "Peer review of the pesticide risk assessment of the active substance triflusulfuron-methyl". EFSA Journal. [Link]

  • Australian Pesticides and Veterinary Medicines Authority (APVMA). "Public Release Summary - Evaluation of the new active ETHAMETSULFURON METHYL". APVMA.gov.au. [Link]

Sources

Validation

Evaluating Accuracy and Precision of N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea Assays: A Comprehensive Comparison Guide

Executive Summary The N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea moiety is the defining structural pharmacophore of several highly potent sulfonylurea herbicides (SUHs), including metsulfuron-methyl, chlorsulfuron, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea moiety is the defining structural pharmacophore of several highly potent sulfonylurea herbicides (SUHs), including metsulfuron-methyl, chlorsulfuron, and prosulfuron. Because these compounds inhibit acetolactate synthase (ALS) at extremely low application rates (often <40 g/ha), they exhibit severe phytotoxicity to rotational crops and aquatic ecosystems even at trace concentrations.

For analytical chemists and environmental researchers, accurately quantifying this triazinyl-urea core presents a unique challenge. The molecule is thermally labile and highly sensitive to pH-driven hydrolysis, rendering traditional Gas Chromatography (GC) ineffective without complex derivatization. This guide objectively evaluates the accuracy, precision, and mechanistic reliability of modern analytical assays—specifically LC-MS/MS , HPLC-UV , and ELISA —for quantifying this critical chemical moiety in complex matrices.

Mechanistic Causality: The Role of pH in Assay Design

Before comparing assay performance, it is critical to understand the chemical constraints of the N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea core. The sulfonylurea bridge is a weak acid (pKa ranging from 3.5 to 5.0).

  • Acidic Conditions (pH < 5.0): The molecule remains in its neutral, lipophilic state but is highly susceptible to rapid cleavage at the sulfonylurea bridge, leading to total analyte loss during extraction.

  • Alkaline Conditions (pH 7.0–9.0): The molecule becomes ionized (anionic), significantly increasing its solubility in aqueous buffers and stabilizing the urea bridge against hydrolysis.

Consequently, alkaline extraction is a non-negotiable prerequisite for accurate quantification across all assay types.

pH_Stability SU N-(4-methoxy-6-methyl- 1,3,5-triazin-2-yl)urea Core Acid pH < 5.0 (Acidic) SU->Acid Base pH 7.0 - 9.0 (Alkaline) SU->Base Degradation Hydrolysis of Sulfonylurea Bridge Acid->Degradation Rapid Degradation Stable Ionized Form (Stable & Soluble) Base->Stable Optimal Extraction

Fig 1: pH-dependent stability and extraction mechanics of the sulfonylurea core.

Assay Comparison & Performance Metrics

The analytical landscape for the triazinyl-urea moiety is dominated by three methodologies. The table below synthesizes the quantitative performance of each technique based on peer-reviewed validation studies [1][2][3].

Analytical MethodMatrix FocusLimit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy (Recovery %)Precision (RSD %)Matrix Interference
LC-MS/MS (On-line SPE) Water1.0 ng/L0.1 µg/L92.0% – 105.0%< 8.0%Low
LC-MS/MS (EEA/QuEChERS) Soil / Cereals3.0 µg/kg10.0 µg/kg71.1% – 99.0%< 10.0%Low
HPLC-UV/DAD Soil / Water10.0 µg/kg50.0 µg/kg69.0% – 92.0%15.0% – 20.0%High
ELISA (with IAC Clean-up) Soil2.0 µg/kg27.0 µg/kg85.0% – 95.0%7.4% – 9.3%Moderate
LC-MS/MS with Solid Phase Extraction (SPE)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with polymeric SPE is the gold standard for trace analysis. By utilizing a polystyrene-divinylbenzene solid phase under controlled pH, researchers can completely suppress hydrolysis artifacts [2]. The use of Multiple Reaction Monitoring (MRM) provides unparalleled specificity, easily achieving recoveries above 90% with relative standard deviations (RSD) below 8%.

ELISA coupled with Immunoaffinity Chromatography (IAC)

While Enzyme-Linked Immunosorbent Assays (ELISA) offer high-throughput capabilities, they are notoriously prone to matrix effects from soil co-extractants (e.g., humic acids) which skew accuracy. However, coupling ELISA with Immunoaffinity Chromatography (IAC) utilizing anti-SU antibodies bound to Protein G Sepharose drastically improves precision, pushing the LOD down to 2 ng/mL and restoring recovery rates to 85-95% [3].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols integrate internal validation steps to account for matrix suppression and extraction losses.

Protocol A: LC-MS/MS with SPE Clean-up (Gold Standard)

Target: High-precision quantification in complex environmental water/soil.

  • Alkaline Extraction: Homogenize 10 g of sample in 20 mL of 0.1 M phosphate buffer (pH 9.5) and acetonitrile (80:20, v/v).

    • Causality: The pH 9.5 buffer forces the N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea into its anionic state, maximizing partitioning into the aqueous phase while preventing bridge hydrolysis.

  • Internal Standardization: Spike the homogenate with 10 µL of isotopically labeled internal standard (e.g., 13C3​ -metsulfuron-methyl).

    • Causality: This creates a self-validating system; any analyte lost during SPE or suppressed during ionization will be proportionally mirrored by the heavy isotope, ensuring absolute quantitative accuracy.

  • SPE Clean-up: Condition a polystyrene-divinylbenzene SPE cartridge with 5 mL methanol followed by 5 mL water. Load the extract at 1 mL/min. Wash with 5% methanol in water to remove polar interferents, then elute the target analyte with 100% methanol.

  • LC-MS/MS Analysis: Inject into a C18 reverse-phase column. Use a mobile phase of Water/Acetonitrile containing 0.1% formic acid.

    • Causality: While alkaline conditions are needed for extraction, the acidic mobile phase (formic acid) re-protonates the molecule, which is strictly required for efficient positive Electrospray Ionization (ESI+) in the mass spectrometer.

Protocol B: IAC-ELISA for High-Throughput Soil Screening

Target: Rapid, accurate screening of bulk soil samples.

  • Extraction & Pre-clearance: Extract soil with carbonate buffer (pH 9.0). Pass the crude extract through an epoxy-coupled 1,6-diaminohexane (EAH) column.

    • Causality: The EAH column specifically binds and removes organic acids (humic/fulvic acids) that would otherwise cross-react with the ELISA antibodies and artificially inflate the quantitative readout [3].

  • IAC Purification: Pass the pre-cleared extract through an immunoaffinity column containing anti-chlorimuron/triazinyl-urea antibodies conjugated to Protein G Sepharose 4B. Elute the concentrated analyte with methanol.

  • Quantification: Evaporate the methanol, reconstitute in assay buffer, and perform a competitive-indirect ELISA, reading absorbance at 450 nm.

Workflow Sample Environmental Sample (Soil / Water / Cereal) Extract Alkaline Extraction (Phosphate Buffer pH 9.5 / ACN) Sample->Extract Split Clean-up Strategy Extract->Split SPE Solid Phase Extraction (SPE) (Polystyrene-divinylbenzene) Split->SPE High Precision IAC Immunoaffinity Chromatography (IAC) Split->IAC High Throughput LCMS LC-MS/MS Analysis (ESI+ / MRM) SPE->LCMS ELISA Competitive ELISA (Absorbance at 450 nm) IAC->ELISA

Fig 2: Comparative sample preparation workflows for LC-MS/MS and ELISA quantification.

Conclusion & Recommendations for Researchers

When evaluating the accuracy and precision of assays targeting the N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea moiety, the choice of methodology must be dictated by the matrix complexity and the required Limit of Quantitation (LOQ).

For regulatory compliance and definitive environmental fate studies, LC-MS/MS coupled with polymeric SPE is the undisputed optimal choice, providing unmatched accuracy (>92%) and precision (RSD <8%) at sub-parts-per-billion levels [2]. Conversely, for large-scale agricultural field screening, IAC-coupled ELISA provides a highly viable, cost-effective alternative, provided that rigorous pre-clearance steps are utilized to mitigate matrix-induced inaccuracies [3].

References

  • Bempelou, E., Kappatos, P., & Liapis, K. (2019). "Determination of Eight Sulfonylurea Herbicide Residues by LC/MS/MS Using a Sample Separation Technique with Ethyl Acetate." Journal of AOAC INTERNATIONAL, 102(1), 239–245. URL:[Link]

  • Perreau, F., Bados, P., Kerhoas, L., Nélieu, S., & Einhorn, J. (2007). "Trace analysis of sulfonylurea herbicides and their metabolites in water using a combination of off-line or on-line solid-phase extraction and liquid chromatography-tandem mass spectrometry." Analytical and Bioanalytical Chemistry, 388(5-6), 1265-1273. URL:[Link]

  • Sheedy, C., & Hall, J. C. (2001). "Immunoaffinity Purification of Chlorimuron-ethyl from Soil Extracts Prior to Quantitation by Enzyme-Linked Immunosorbent Assay." Journal of Agricultural and Food Chemistry, 49(3), 1151-1157. URL:[Link]

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Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-
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Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-
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